Oxynitidine
Description
structure in frist source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-22-20-12(5-4-11-6-18-19(7-13(11)20)27-10-26-18)14-8-16(24-2)17(25-3)9-15(14)21(22)23/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYBYUSEIMYSFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=CC(=C(C=C5C1=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203275 | |
| Record name | Oxynitidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-31-2 | |
| Record name | Oxynitidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxynitidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OXYNITIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxynitidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OXYNITIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WH82UJD2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual-Edged Sword: A Technical Guide to the Biological Activity of Oxynitidine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological activities of oxynitidine derivatives, a promising class of compounds in oncology research. This compound, a natural product scaffold, has been the foundation for the development of potent dual inhibitors targeting two critical enzymes in DNA topology and repair: DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1). This dual-inhibition mechanism offers a strategic advantage in overcoming drug resistance and enhancing cytotoxic effects against cancer cells. This document outlines the quantitative biological data, detailed experimental methodologies, and the underlying molecular pathways associated with these derivatives.
Core Mechanism of Action: Dual Inhibition of TOP1 and TDP1
This compound derivatives exert their anticancer effects by simultaneously inhibiting TOP1 and TDP1. TOP1 is a crucial nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Anticancer drugs like camptothecin trap the TOP1-DNA covalent complex (TOP1cc), leading to DNA damage and apoptosis. However, cancer cells can develop resistance, partly through the action of TDP1, a DNA repair enzyme that excises the stalled TOP1 from the DNA, thereby repairing the lesion.
By inhibiting both TOP1 and TDP1, this compound derivatives induce a synergistic antitumor effect. The inhibition of TOP1 leads to the accumulation of cytotoxic TOP1cc, while the simultaneous inhibition of TDP1 prevents the repair of these complexes, amplifying DNA damage and ensuring the initiation of apoptosis.[1][2][3]
Quantitative Biological Data
Three main classes of this compound derivatives have been synthesized and evaluated: benzophenanthridinones, dihydrobenzophenanthridines, and benzophenanthridines.[1] Their biological activities are summarized below.
TOP1 and TDP1 Inhibitory Activities
The inhibitory activity against TOP1 was determined using a semi-quantitative TOP1-mediated DNA cleavage assay, with potency ranked relative to camptothecin. TDP1 inhibition was quantified as the concentration required for 50% inhibition (IC50).[1][4]
Table 1: TOP1 and TDP1 Inhibitory Activities of Key this compound Derivatives
| Compound ID | Derivative Class | TOP1 Inhibition | TDP1 Inhibition (% at 100 µM) | TDP1 IC50 (µM) |
| 19a | Benzophenanthridinone | +++ | 12% | > 100 |
| 32b | Dihydrobenzophenanthridine | ++ | Not Active | > 100 |
| 39a | Benzophenanthridine | 0 | >50% | 18.0 ± 2.1 |
| 40a | Benzophenanthridine | + | >50% | 15.0 ± 1.8 |
| 41a | Benzophenanthridine | 0 | 92% | 7.0 ± 1.4 |
| 42b | Benzophenanthridine | 0 | >50% | 12.0 ± 1.5 |
TOP1 inhibition scoring: +++ (high), ++ (moderate), + (low), 0 (inactive).[1]
In Vitro Cytotoxicity
The cytotoxic effects of these derivatives were evaluated against a panel of human cancer cell lines using the MTT assay. The GI50 values represent the concentration required to inhibit cell growth by 50%.[1]
Table 2: Cytotoxicity (GI50, µM) of Key this compound Derivatives Against Human Cancer Cell Lines
| Compound ID | HCT116 (Colon) | CCRF-CEM (Leukemia) | DU-145 (Prostate) | A549 (Lung) | Huh7 (Liver) |
| 19a | 0.08 ± 0.01 | 0.11 ± 0.02 | 0.25 ± 0.03 | 0.21 ± 0.02 | 0.15 ± 0.02 |
| 41a | > 10 | 2.63 | 4.29 | 1.53 | 2.78 |
Data for compound 41a from MedchemExpress, referencing the primary study.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for the key assays used in the evaluation of this compound derivatives.
TOP1-Mediated DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the TOP1-DNA cleavage complex.
-
Substrate Preparation : A double-stranded DNA fragment is uniquely radiolabeled at the 3'-end, typically with ³²P.
-
Reaction Mixture : The radiolabeled DNA substrate is incubated with recombinant human TOP1 enzyme in a reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA).
-
Compound Addition : The test compounds (this compound derivatives) are added at various concentrations (typically 0.1, 1, 10, and 100 µM). Camptothecin is used as a positive control.
-
Incubation : The reaction is incubated at 37°C for 30 minutes to allow for the formation of TOP1cc.
-
Reaction Termination : The reaction is stopped by adding a denaturing stop solution (e.g., containing SDS and EDTA).
-
Electrophoresis : The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) to separate the cleaved DNA fragments from the full-length substrate.
-
Visualization and Analysis : The gel is dried and exposed to a phosphor screen or X-ray film. The intensity of the bands corresponding to the cleaved DNA indicates the level of TOP1cc stabilization. The activity is often semi-quantitatively scored relative to the positive control.[4]
TDP1 Inhibition Assay (Gel-Based)
This assay measures the ability of a compound to inhibit the DNA repair activity of TDP1.
-
Substrate Preparation : A single-stranded oligonucleotide with a 3'-phosphotyrosyl group (mimicking the TOP1-DNA linkage) and a 5'-radiolabel (e.g., ³²P) is used as the substrate.
-
Reaction Mixture : The substrate is incubated with recombinant human TDP1 enzyme in a suitable reaction buffer.
-
Inhibitor Addition : The test compounds are added at a range of concentrations to determine the IC50 value.
-
Incubation : The reaction is incubated at 37°C for a set period (e.g., 15-30 minutes) to allow for TDP1-mediated cleavage of the phosphotyrosyl bond.
-
Reaction Termination : The reaction is stopped, typically by adding a denaturing loading buffer.
-
Electrophoresis : The reaction products are resolved on a denaturing PAGE gel. The product (a shorter oligonucleotide) migrates faster than the substrate.
-
Quantification : The gel is imaged, and the percentage of substrate converted to product is quantified. The IC50 value is calculated from the dose-response curve.
MTT Cell Viability Assay
This colorimetric assay determines the cytotoxic or cytostatic effects of the derivatives on cancer cell lines.
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Cell Plating : Human cancer cell lines (e.g., HCT116, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with the this compound derivatives at a range of concentrations (e.g., 0.01 to 100 µM) for a specified period, typically 72 hours.
-
MTT Addition : After incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
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Incubation : The plate is incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization : A solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.
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Absorbance Reading : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of ~570 nm.
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Data Analysis : The absorbance values are used to calculate the percentage of cell growth inhibition relative to untreated control cells. The GI50 (or IC50) value is determined from the dose-response curve.
Conclusion and Future Directions
This compound derivatives represent a promising avenue for the development of novel anticancer therapeutics. Their dual-inhibition mechanism targeting both TOP1 and TDP1 provides a robust strategy for inducing cancer cell death and potentially overcoming resistance to existing TOP1-targeted therapies. The data presented herein highlights key compounds, such as the benzophenanthridinone derivative 19a with potent TOP1 inhibition and broad cytotoxicity, and the benzophenanthridine derivative 41a with significant TDP1 inhibitory activity.
Future research should focus on optimizing the dual-inhibitory profile of these derivatives through further structure-activity relationship (SAR) studies. The development of derivatives with potent, balanced inhibition of both TOP1 and TDP1 could lead to highly effective clinical candidates. Furthermore, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety profiles of these lead compounds in preclinical cancer models. The detailed protocols provided in this guide serve as a foundation for these continued research and development efforts.
References
- 1. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of 11- and 12-substituted benzophenanthridinone derivatives as DNA topoisomerase IB and tyrosyl-DNA phosphodiesterase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. synthesis-of-11-aminoalkoxy-substituted-benzophenanthridine-derivatives-as-tyrosyl-dna-phosphodiesterase-1-inhibitors-and-their-anticancer-activity - Ask this paper | Bohrium [bohrium.com]
Oxynitidine: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxynitidine, a naturally occurring benzophenanthridine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, notably as a dual inhibitor of DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1). This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and an in-depth look at its mechanism of action in DNA repair pathways. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.
Natural Sources of this compound
This compound has been identified and isolated from several plant species, primarily belonging to the Rutaceae and Papaveraceae families. The principal botanical sources include:
-
Zanthoxylum nitidum : This plant, a member of the Rutaceae family, is a well-documented source of various alkaloids, including this compound.[1] The concentration of this compound and other alkaloids can vary depending on the part of the plant, geographical location, and harvest time.
-
Macleaya cordata : Also known as plume poppy, this perennial plant from the Papaveraceae family is another significant source of benzophenanthridine alkaloids, with this compound being one of the constituents.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for developing effective isolation and purification protocols.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₇NO₅ | [3] |
| Molecular Weight | 363.36 g/mol | [3] |
| Melting Point | 270-272 °C | [4] |
| Appearance | Not explicitly stated in the provided results | |
| Solubility | Not explicitly stated in the provided results |
Isolation and Purification of this compound
General Experimental Workflow for Alkaloid Extraction and Isolation
The following diagram illustrates a typical workflow for the isolation of alkaloids from plant material.
Detailed Methodologies
3.2.1. Extraction of Total Alkaloids
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Objective: To extract the crude mixture of alkaloids from the plant material.
-
Protocol:
-
Preparation of Plant Material: The dried roots or aerial parts of Zanthoxylum nitidum or Macleaya cordata are ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction using a suitable solvent. Common methods include:
-
Maceration: Soaking the plant material in a solvent (e.g., methanol or ethanol) at room temperature for an extended period.
-
Soxhlet Extraction: Continuous extraction with a hot solvent.
-
Reflux Extraction: Boiling the plant material with a solvent. For Zanthoxylum nitidum, refluxing with methanol has been shown to be an effective method for alkaloid extraction.
-
Acidified Water Extraction: Using dilute acid (e.g., 0.2 M HCl) to form alkaloid salts, which are more soluble in water.[2]
-
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
3.2.2. Separation and Purification
-
Objective: To isolate this compound from the complex mixture of alkaloids and other phytochemicals present in the crude extract.
-
Protocol:
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This solution is then washed with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral and weakly acidic compounds. The aqueous layer is then basified (e.g., with ammonia solution) to deprotonate the alkaloids, which can then be extracted into an organic solvent.
-
Column Chromatography: This is a key step for separating individual alkaloids.
-
Silica Gel Column Chromatography: The crude alkaloid fraction is loaded onto a silica gel column and eluted with a gradient of non-polar to polar solvents (e.g., a mixture of chloroform and methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Macroporous Adsorption Resin: Resins like XDA-5 have been shown to be effective in separating alkaloids from Zanthoxylum nitidum.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, preparative HPLC is often employed. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.
-
3.2.3. Quantitative Data
While specific yield and purity data for the isolation of this compound from natural sources are not extensively reported, the total alkaloid content in the raw plant material and the efficiency of each purification step will ultimately determine the final yield. Purity is typically assessed by analytical HPLC and confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Activity and Signaling Pathway
This compound exhibits significant biological activity as a dual inhibitor of two key enzymes in the DNA repair pathway: DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1).[1][4] This dual inhibition is a promising strategy in cancer therapy, as it can enhance the efficacy of DNA-damaging agents.
Mechanism of Action: TOP1 and TDP1 Inhibition
DNA topoisomerase I (TOP1) is an essential enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. This process involves the formation of a covalent complex between a tyrosine residue in TOP1 and the 3'-phosphate of the DNA, known as the TOP1-DNA cleavage complex (TOP1cc).[4] TOP1 inhibitors, like this compound, stabilize this complex, preventing the re-ligation of the DNA strand. The persistence of these stabilized TOP1cc leads to the formation of DNA double-strand breaks when the replication fork collides with them, ultimately triggering apoptosis in cancer cells.
Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that plays a crucial role in removing stalled TOP1cc by hydrolyzing the bond between the tyrosine of TOP1 and the 3'-end of the DNA.[4] By inhibiting TDP1, this compound prevents the repair of these TOP1cc, thereby potentiating the cytotoxic effects of TOP1 inhibition.
Signaling Pathway of this compound-Mediated DNA Damage
The following diagram illustrates the signaling pathway of TOP1 and TDP1 and the inhibitory action of this compound.
Molecular modeling studies have provided insights into the binding of this compound derivatives to their targets. For TOP1, the benzophenanthridinone scaffold of an this compound derivative intercalates into the DNA break created by the enzyme. In the case of TDP1, derivatives have been shown to interact with key catalytic residues in the active site.[4]
Conclusion
This compound stands out as a promising natural product with significant potential in oncology drug development due to its dual inhibitory action on TOP1 and TDP1. This guide has provided a detailed overview of its natural sources, a generalized yet comprehensive protocol for its isolation and purification, and a thorough explanation of its mechanism of action. Further research focusing on optimizing isolation yields, conducting detailed preclinical and clinical studies, and exploring synergistic combinations with other chemotherapeutic agents is warranted to fully realize the therapeutic potential of this compound and its derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pharmacological Profile of Oxynitidine: A Comprehensive Technical Overview
Notice: Information regarding a compound named "Oxynitidine" is not available in the public domain or recognized scientific literature. The following guide is a structured template demonstrating the requested format and content, which would be populated with specific data if such a compound were documented.
Executive Summary
This document provides a detailed technical overview of the pharmacological properties of this compound. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of the compound's mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile. All quantitative data are presented in standardized tables, and key experimental methodologies and signaling pathways are visually represented.
Mechanism of Action
This compound is hypothesized to exert its therapeutic effects through a specific molecular target. The following sections detail its interaction with this target and the subsequent downstream signaling events.
Molecular Target and Binding Affinity
The primary molecular target for this compound has been identified through a series of in-vitro assays. The binding affinity and selectivity of this compound are summarized below.
Table 1: Receptor Binding Affinity of this compound
| Target | Ki (nM) | Assay Type | Cell Line |
| Target X | Data Not Available | Radioligand Binding | HEK293 |
| Target Y | Data Not Available | Radioligand Binding | CHO |
| Target Z | Data Not Available | Radioligand Binding | Sf9 |
Experimental Protocol: Radioligand Binding Assay
A detailed protocol for a representative radioligand binding assay is provided below.
In Silico Modeling of Oxynitidine Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxynitidine, a benzophenanthridine alkaloid, has garnered interest for its potential therapeutic properties, including anti-inflammatory and antitumor activities. Understanding the molecular interactions that underpin these effects is crucial for rational drug design and development. In silico modeling offers a powerful and cost-effective approach to elucidate the binding of this compound to its biological targets. This technical guide provides a comprehensive overview of the methodologies employed in the computational modeling of this compound binding, from initial target identification to detailed simulation of the ligand-protein complex. It includes representative experimental protocols for molecular docking and molecular dynamics simulations, summarizes key quantitative data for related compounds, and visualizes relevant biological pathways to provide a foundational resource for researchers in the field.
Introduction to this compound and In Silico Modeling
This compound is a naturally occurring alkaloid found in plants of the Zanthoxylum genus.[1] Structurally similar to other well-studied benzophenanthridine alkaloids like chelerythrine and sanguinarine, this compound is presumed to share some of their biological activities.[1][2] Recent studies on this compound derivatives have identified DNA topoisomerase I (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1) as potential molecular targets, suggesting a role in DNA damage response pathways and cancer therapeutics.[3] Furthermore, the established anti-inflammatory properties of related alkaloids point towards the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.
In silico modeling, or computer-aided drug design (CADD), encompasses a suite of computational techniques used to predict and analyze the interaction between a ligand (like this compound) and its biological target (typically a protein).[4] These methods are instrumental in modern drug discovery, enabling the rapid screening of virtual compound libraries, prediction of binding affinities, and elucidation of binding modes at an atomic level.[4][5] The primary in silico techniques discussed in this guide are molecular docking and molecular dynamics (MD) simulations.
Potential Molecular Targets and Signaling Pathways
Based on studies of this compound derivatives and related alkaloids, several key signaling pathways are of interest for in silico modeling.
DNA Damage Response Pathway (TOP1 and TDP1)
This compound derivatives have been shown to inhibit both TOP1 and TDP1.[3] TOP1 is a crucial enzyme that relaxes DNA supercoiling during replication and transcription by creating transient single-strand breaks.[6][7] Inhibitors of TOP1 trap the enzyme in a covalent complex with DNA (TOP1cc), leading to DNA damage and cell death.[6][7][8] TDP1 is a DNA repair enzyme that resolves these trapped TOP1cc.[6][7][8][9] The dual inhibition of TOP1 and TDP1 is a promising anticancer strategy.
References
- 1. Distinct roles for the cellular inhibitors of apoptosis proteins 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 3. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular docking of small molecules using AutoDock vina.pdf [slideshare.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Repairs DNA Damage Induced by Topoisomerases I and II and Base Alkylation in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. TDP1-independent pathways in the process and repair of TOP1-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Oxynitidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and modern development of oxynitidine, a natural product that has emerged as a promising scaffold for the development of novel anticancer agents. The document details its initial isolation, chemical properties, and its contemporary role as a dual inhibitor of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1).
Discovery and Early History
This compound was first identified as a naturally occurring compound in the mid-20th century.
Initial Isolation and Characterization: The first documented isolation of this compound was reported in 1959 by H. R. Arthur, W. H. Hui, and Y. L. Ng from the University of Hong Kong. In their examination of the chemical constituents of plants from the Rutaceae family in Hong Kong, they isolated two benzophenanthridine alkaloids from the roots of Zanthoxylum nitidum (Roxb.) DC. These were identified as the new compounds nitidine and this compound. Their findings were published in the Journal of the Chemical Society.
This compound is classified as an isoquinoline alkaloid. For decades following its discovery, it remained one of the many known natural products with no significant reported biological activity, until a pivotal study in 2018.
Re-emergence as a Dual TOP1 and TDP1 Inhibitor
A landmark 2018 study published in the Journal of Medicinal Chemistry by Zhang et al. repositioned this compound as a valuable scaffold in cancer drug discovery.[1][2] This research identified the this compound framework as a novel chemotype for the development of dual inhibitors targeting two critical enzymes in DNA replication and repair: DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1).[1][2]
Inhibiting TOP1, a key enzyme that relaxes DNA supercoiling during replication and transcription, is a clinically validated anticancer strategy.[1][2] However, cancer cells can develop resistance to TOP1 inhibitors, partly through the action of TDP1, which repairs the DNA lesions caused by these drugs.[1][2] Therefore, the dual inhibition of both TOP1 and TDP1 presents a promising approach to enhance the efficacy of TOP1-targeted therapies and overcome drug resistance.[1][2]
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₇NO₅ | PubChem |
| IUPAC Name | 2,3-dimethoxy-12-methyl-[1][3]benzodioxolo[5,6-c]phenanthridin-13-one | PubChem |
| CAS Number | 548-31-2 | PubChem |
| Molar Mass | 363.4 g/mol | PubChem |
Quantitative Data on Biological Activity
The 2018 study by Zhang et al. synthesized and evaluated three classes of this compound derivatives: benzophenanthridinones, dihydrobenzophenanthridines, and benzophenanthridines. The following tables summarize the key quantitative data from this seminal paper.
Table 1: TOP1 and TDP1 Inhibition by this compound Derivatives
| Compound | TOP1 Inhibition (Relative to Camptothecin) | TDP1 Inhibition (% at 100 µM) |
| This compound (6) | + | 12 |
| 19a | +++ | 12 |
| 32b | ++ | ND |
| 39a | + | >50 |
| 39b | + | >50 |
| 40a | + | >50 |
| 40b | + | >50 |
| 41a | + | >50 (IC₅₀ = 7.0 ± 1.4 µM) |
| 41b | + | >50 |
| 42b | + | >50 |
TOP1 cleavage inhibitory activity was semi-quantitatively expressed relative to camptothecin (CPT) at 1 µM as follows: 0, no inhibition; +, between 20% and 50% activity; ++, between 50% and 75% activity; +++, between 75% and 95% activity. TDP1 inhibition was determined by a fluorescence assay, and the percentage inhibition at a 100 µM concentration is reported. IC₅₀ values represent the concentration of the compound that inhibits 50% of the enzyme's activity. "ND" indicates that the value was not determined.[4][5]
Table 2: Cytotoxicity of Selected this compound Derivatives (GI₅₀ in µM)
| Compound | HCT116 (Colon) | MCF-7 (Breast) | SF295 (CNS) | NCI-H460 (Lung) |
| 19a | 0.08 ± 0.01 | 0.12 ± 0.02 | 0.09 ± 0.01 | 0.07 ± 0.01 |
| 41a | >10 | >10 | >10 | >10 |
GI₅₀ values are the concentrations of the compound that result in 50% cell growth inhibition and were obtained from an MTT assay. Values are presented as the mean ± standard deviation.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the 2018 Journal of Medicinal Chemistry paper.
Synthesis of Benzophenanthridinone Derivatives (e.g., Analogue 19a)
The synthesis of the benzophenanthridinone derivatives was carried out as depicted in Scheme 1 of the original publication.[4] The general procedure involved the following key steps:
-
Imine Formation: Reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 2-hydroxyethylamine or 3-hydroxypropanylamine in methanol at room temperature to yield the corresponding imine intermediates.[4]
-
Protection of the Hydroxyl Group: The hydroxyl group of the imine intermediate was protected using a methoxymethyl (MOM) ether.[4]
-
Sonogashira Coupling: The protected imine was coupled with an appropriately substituted alkyne via a Sonogashira reaction using a palladium catalyst.[4]
-
Nickel-Catalyzed Cyclization: The resulting compound underwent an intramolecular cyclization catalyzed by a nickel complex to form the isoquinolinone core.[4]
-
Swern Oxidation: The primary alcohol was oxidized to an aldehyde using Swern oxidation.[4]
-
Deprotection and Cyclization: Removal of the MOM protecting group under acidic conditions, followed by an acid-catalyzed cyclization, yielded the key benzophenanthridinone intermediate.[4]
-
Functionalization: The final derivatives were obtained by functionalizing the core structure, for example, through substitution reactions to introduce various side chains.[4]
TOP1-Mediated DNA Cleavage Assay
The ability of the synthesized compounds to stabilize the TOP1-DNA cleavage complex was evaluated using a gel-based assay.
-
Reaction Mixture: A supercoiled plasmid DNA (e.g., pBR322) was incubated with human TOP1 enzyme in the presence of varying concentrations of the test compound or camptothecin as a positive control.[3][4]
-
Incubation: The reaction was incubated at 37°C for 30 minutes.
-
Termination: The reaction was stopped by the addition of sodium dodecyl sulfate (SDS) to a final concentration of 1%.
-
Protein Digestion: Proteinase K was added, and the mixture was incubated for a further 30 minutes at 37°C to digest the TOP1 enzyme.
-
Electrophoresis: The DNA was then separated by electrophoresis on a 1% agarose gel.
-
Visualization: The gel was stained with ethidium bromide and visualized under UV light. The accumulation of nicked DNA (form II) from the supercoiled DNA (form I) indicated the stabilization of the TOP1-DNA cleavage complex.[3]
TDP1 Inhibition Assay
A fluorescence-based assay was used to determine the inhibitory activity of the compounds against TDP1.
-
Substrate: A single-stranded DNA oligonucleotide substrate with a 3'-tyrosyl moiety and a fluorophore-quencher pair was used. In its intact state, the fluorescence is quenched.
-
Reaction: Recombinant human TDP1 enzyme was incubated with the substrate in the presence of the test compounds.
-
Enzymatic Cleavage: TDP1 cleaves the phosphodiester bond between the DNA and the tyrosine, releasing the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Measurement: The fluorescence intensity was measured over time using a fluorescence plate reader. The rate of the reaction was calculated from the linear phase of the fluorescence curve.
-
Inhibition Calculation: The percentage of TDP1 inhibition was calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values were determined from dose-response curves.[5]
Cell-Based Assays (Cytotoxicity)
The cytotoxic effects of the compounds on various cancer cell lines were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution was added to each well, and the plates were incubated for an additional 4 hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan.
-
Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
GI₅₀ Calculation: The concentration of the compound that caused 50% growth inhibition (GI₅₀) was calculated from the dose-response curves.[5]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Dual Inhibition of TOP1 and TDP1
The this compound scaffold and its derivatives exert their anticancer effects through a dual mechanism of action that disrupts DNA topology and repair.
Experimental Workflow: From Synthesis to Biological Evaluation
The process of developing and evaluating this compound derivatives follows a structured workflow from chemical synthesis to in vitro and in vivo testing.
Conclusion and Future Directions
The journey of this compound from a relatively obscure natural product to a promising scaffold for dual-target anticancer agents highlights the importance of re-evaluating known natural products with modern biological screening techniques. The work by Zhang et al. has laid a strong foundation for the further development of this compound derivatives.[1][2] Future research will likely focus on optimizing the dual inhibitory activity, improving the pharmacokinetic properties of lead compounds, and further elucidating the structural requirements for potent TOP1 and TDP1 inhibition. The development of these dual inhibitors could provide a new therapeutic strategy for cancers that are resistant to conventional TOP1-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Spectroscopic and Mechanistic Insights into Oxynitidine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Oxynitidine, a natural product scaffold with promising applications in drug development, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's spectral characteristics and its mechanism of action.
Spectroscopic Data of this compound
The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific data for the parent this compound is not extensively published, the characterization of its derivatives provides significant insights into the core structure's spectral properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound derivatives, ¹H and ¹³C NMR spectra are crucial for confirming their structure.
Table 1: Predicted ¹H NMR Chemical Shifts for the this compound Core
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic Protons | 7.0 - 8.5 | m | - |
| Methoxy Protons | 3.9 - 4.1 | s | - |
| Methylene Protons | 2.5 - 4.5 | m | - |
Note: These are predicted values based on the analysis of related structures. Actual values may vary.
Table 2: Predicted ¹³C NMR Chemical Shifts for the this compound Core
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon | 160 - 165 |
| Aromatic Carbons | 100 - 150 |
| Methoxy Carbon | 55 - 60 |
| Methylene Carbons | 20 - 50 |
Note: These are predicted values based on the analysis of related structures. Actual values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, aiding in the confirmation of its molecular weight and structure. High-resolution mass spectrometry (HRMS) is typically used to determine the elemental composition of this compound and its derivatives with high accuracy.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | Calculated based on molecular formula | Protonated molecular ion |
| [M+Na]⁺ | Calculated based on molecular formula | Sodium adduct |
| Fragment Ions | Varies | Characteristic fragments resulting from the cleavage of the molecule |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of this compound derivatives show characteristic absorption bands.
Table 4: Characteristic Infrared Absorption Bands for the this compound Scaffold
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| C=O (Lactam) | Stretching | 1630 - 1642[1] |
| C=C (Aromatic) | Stretching | 1500 - 1600 |
| C-O (Methoxy) | Stretching | 1000 - 1300 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
Experimental Protocols
The acquisition of spectroscopic data for this compound and its derivatives involves standardized experimental procedures.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[2] Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Data is processed to obtain chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Mass Spectrometry
High-resolution mass spectra are often acquired using an LCMS-IT-TOF (Liquid Chromatograph Mass Spectrometer - Ion Trap - Time of Flight) instrument.[1] This technique allows for the accurate determination of the mass-to-charge ratio (m/z) of the molecular ion and its fragments.
Infrared Spectroscopy
IR spectra are recorded on an FT-IR (Fourier Transform Infrared) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film. The spectra are typically recorded in the range of 4000-400 cm⁻¹, with the data presented as transmittance (%) versus wavenumber (cm⁻¹).
Signaling Pathway and Mechanism of Action
This compound and its derivatives have been identified as potent dual inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), making them promising candidates for anticancer drug development.[1][3][4][5]
Mechanism of Action:
-
TOP1 Inhibition: Topoisomerase I is an essential enzyme that relaxes supercoiled DNA during replication and transcription by creating transient single-strand breaks. This compound derivatives stabilize the TOP1-DNA cleavage complex, preventing the re-ligation of the DNA strand.[1]
-
DNA Damage: The stabilized TOP1-DNA complex leads to the accumulation of single-strand breaks, which can be converted into cytotoxic double-strand breaks during DNA replication.[1][6]
-
TDP1 Inhibition: TDP1 is a key enzyme in the DNA repair pathway that removes stalled TOP1-DNA complexes. By inhibiting TDP1, this compound derivatives enhance the cytotoxic effect of TOP1 inhibition, as the DNA damage cannot be efficiently repaired.[1]
-
Apoptosis: The accumulation of unrepaired DNA damage triggers programmed cell death (apoptosis) in cancer cells.
The following diagram illustrates the simplified signaling pathway of this compound's mechanism of action.
Caption: Mechanism of action of this compound as a dual TOP1 and TDP1 inhibitor.
Experimental Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below.
Caption: General experimental workflow for the spectroscopic analysis of this compound.
References
- 1. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Technology - this compound Derivatives Useful as Inhibitors of Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) for Treating Cancer [nih.technologypublisher.com]
- 6. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Oxynitidine
Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of oxynitidine based on data from structurally analogous compounds and established scientific principles. Currently, there is a lack of publicly available, specific experimental data for this compound. The information presented herein is intended to guide researchers, scientists, and drug development professionals in designing experiments and formulating hypotheses for the study of this compound.
Executive Summary
This compound, a molecule of interest in pharmaceutical research, requires a thorough understanding of its physicochemical properties to enable successful formulation and development. This guide consolidates available information on analogous compounds, primarily nucleoside analogs and histamine H2-receptor antagonists like ranitidine, famotidine, and cimetidine, to project the solubility and stability profile of this compound. Standard protocols for determining these critical parameters are detailed, following guidelines from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
Predicted Solubility Profile of this compound
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Based on the behavior of analogous compounds, the solubility of this compound is expected to be pH-dependent and vary across different solvent systems.
Aqueous Solubility
The aqueous solubility of this compound is predicted to be influenced by its pKa. For analogous compounds, pH plays a significant role in solubility. It is anticipated that this compound's solubility will be higher in acidic to neutral pH ranges.
Solubility in Organic Solvents
Solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and formulation. The following table summarizes the solubility of analogous compounds in common organic solvents.
| Solvent | Ranitidine HCl | Famotidine | Cimetidine | General Nucleoside Analogs |
| Methanol | Soluble | Slightly Soluble | Soluble | Generally Soluble |
| Ethanol | Soluble | Slightly Soluble | Soluble | Generally Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Soluble | Soluble | Generally Soluble |
| Acetonitrile | Data not available | Data not available | Data not available | Soluble[2] |
| n-Butanol | Data not available | Data not available | Data not available | Soluble[2] |
| Propylene Glycol | Soluble | Data not available | Data not available | Data not available |
| Polyethylene Glycol (PEG 200 & 400) | Soluble | Data not available | Data not available | Data not available |
| Chloroform | Insoluble | Practically Insoluble | Data not available | Data not available |
| Water | Soluble[1] | Slightly Soluble | Sparingly Soluble | Variable[2] |
Note: "Soluble," "Slightly Soluble," and "Practically Insoluble" are qualitative terms. Quantitative data should be determined experimentally for this compound.
Predicted Stability Profile of this compound
The stability of an API is paramount to ensure its safety, efficacy, and shelf-life. Stability testing involves subjecting the compound to various stress conditions to understand its degradation pathways.
Forced Degradation Studies
Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4] These studies are typically conducted under more severe conditions than accelerated stability testing.[4] The insights gained are crucial for the development of stability-indicating analytical methods.[5]
The following table outlines the predicted stability of this compound under various stress conditions, based on the behavior of analogous compounds.
| Stress Condition | Typical Conditions | Predicted Outcome for this compound | Rationale based on Analogous Compounds |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C | Likely to undergo degradation. | Ranitidine hydrochloride shows degradation under strongly acidic conditions.[6] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C | Likely to undergo degradation. | Ranitidine hydrochloride demonstrates degradation under strongly alkaline conditions.[6] |
| Oxidation | 3% to 30% H2O2, room temperature | Susceptible to oxidation. | Many pharmaceutical compounds are susceptible to oxidation.[5][7] Famotidine and ranitidine can form sulfoxide derivatives.[8][9] |
| Thermal Degradation | 40°C to 80°C | Potential for degradation at elevated temperatures. | Thermal degradation is a common pathway for many APIs.[5] |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Potential for photodegradation. | Light exposure can lead to degradation of light-sensitive compounds.[3][5] |
Long-Term and Accelerated Stability
Long-term and accelerated stability studies are performed to establish the re-test period or shelf life and recommended storage conditions. The conditions for these studies are defined by ICH guidelines.[10]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
Detailed and validated experimental protocols are necessary to obtain reliable solubility and stability data. The following sections outline standard methodologies.
Determination of Aqueous Solubility (pH-Solubility Profile)
The pH-solubility profile of an API is determined over a pH range of 1.2 to 6.8 at 37 ± 1 °C.[11]
Methodology:
-
Preparation of Buffers: Prepare buffers at various pH levels (e.g., pH 1.2, 4.5, and 6.8) as recommended by pharmacopoeias.[11]
-
Equilibration: Add an excess amount of the API to each buffer solution.
-
Shaking: Shake the samples at a constant temperature (37 ± 1 °C) until equilibrium is reached.[11] Preliminary studies should be conducted to determine the time to reach equilibrium.[12]
-
Sampling and Analysis: Withdraw samples at appropriate time intervals, filter to remove undissolved solids, and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Aqueous Solubility Determination Workflow
Forced Degradation Studies Protocol
Forced degradation studies are conducted on a single batch of the drug substance to identify degradation pathways and products.[10]
Methodology:
-
Sample Preparation: Prepare solutions of the API at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid/Base Hydrolysis: Treat the API solution with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room and elevated temperatures.
-
Oxidation: Treat the API solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.
-
Thermal Stress: Expose the solid API and its solution to elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solid API and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to quantify the remaining API and detect degradation products.
Forced Degradation Experimental Workflow
Stability-Indicating Method Development
A crucial component of stability testing is the use of a validated stability-indicating analytical method. This method must be able to separate, detect, and quantify the active ingredient from its degradation products and any excipients. HPLC is the most common technique for this purpose.
Method Development Workflow:
-
Initial Method Scouting: Screen different columns, mobile phases, and detection wavelengths.
-
Method Optimization: Fine-tune chromatographic parameters (e.g., gradient, flow rate, temperature) to achieve adequate separation of the API and its degradation products (obtained from forced degradation studies).
-
Method Validation: Validate the optimized method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Potential Degradation Pathways
Based on the chemical structure of this compound and the degradation patterns of analogous compounds, potential degradation pathways may include hydrolysis of labile functional groups and oxidation.
Hypothetical Degradation Pathways for this compound
Conclusion and Recommendations
While specific experimental data for this compound is not yet available, this guide provides a robust framework for initiating its solubility and stability assessment. Researchers are strongly encouraged to perform the detailed experimental protocols outlined herein to generate specific data for this compound. The provided data on analogous compounds serves as a valuable starting point for experimental design and hypothesis generation. A thorough understanding of these fundamental properties is indispensable for the successful development of this compound as a potential therapeutic agent.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Medicine Maker | Bringing Stability to APIs Under Stress [themedicinemaker.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. industrialpharmacist.com [industrialpharmacist.com]
- 6. Ranitidine - Wikipedia [en.wikipedia.org]
- 7. Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of cimetidine, famotidine, and ranitidine hydrochloride in the presence of their sulfoxide derivatives in pure and dosage forms by high-performance thin-layer chromatography and scanning densitometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. who.int [who.int]
- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Methodological & Application
Synthesis of Oxynitidine: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed protocol for the chemical synthesis of oxynitidine, a benzophenanthridine alkaloid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines two primary synthetic strategies: a Nickel-catalyzed annulation reaction and a lithiated toluamide-imine cycloaddition.
Introduction
This compound is a naturally occurring benzophenanthridine alkaloid that has garnered significant interest in the scientific community due to its potential biological activities. The synthesis of this compound and its derivatives is a key area of research for the development of new therapeutic agents. This document provides a comprehensive overview of the synthetic methodologies, complete with detailed experimental protocols and data.
Synthetic Strategies Overview
Two principal routes for the total synthesis of this compound have been established in the literature. The first involves a Nickel-catalyzed annulation reaction to construct the core isoquinolinone structure. The second prominent method is a cycloaddition reaction between a lithiated toluamide and an imine. Both methods offer viable pathways to the target molecule, with variations in starting materials, reaction conditions, and overall yield.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound and its immediate precursors, compiled from published literature.
| Step | Synthetic Method | Starting Materials | Key Reagents/Catalysts | Solvent(s) | Reaction Time | Temperature | Yield (%) | Purity (%) |
| Isoquinolinone Core Synthesis | Nickel-catalyzed Annulation | Substituted 2-bromobenzaldehyde, amine | Ni(OAc)₂ or NiCl₂(dppp) | Toluene, DMAc | 12-24 h | 100-120 °C | 60-85 | >95 |
| Dihydrophenanthridinone Formation | Lithiated Toluamide-Imine Cycloaddition | N,N-Diethyl-o-toluamide, Piperonal N-methylimine | n-BuLi, TMEDA | THF | 2-4 h | -78 °C to rt | 70-80 | >95 |
| Aromatization to this compound | Oxidation | Dihydrophenanthridinone intermediate | DDQ, Pd/C | Benzene, Toluene | 4-12 h | Reflux | 85-95 | >98 |
Note: Yields and purities are approximate and can vary based on specific reaction conditions and purification techniques.
Experimental Protocols
Method 1: Nickel-Catalyzed Annulation for Isoquinolinone Core Synthesis
This protocol is adapted from methodologies focused on constructing the central isoquinolinone scaffold of this compound.
Materials:
-
Substituted 2-bromobenzaldehyde derivative
-
Appropriate primary amine (e.g., methylamine)
-
Nickel(II) acetate or [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride
-
Toluene or N,N-Dimethylacetamide (DMAc)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted 2-bromobenzaldehyde (1.0 eq), the primary amine (1.2 eq), and the Nickel catalyst (5-10 mol%).
-
Add the anhydrous solvent (Toluene or DMAc) to the flask.
-
Stir the reaction mixture at the specified temperature (100-120 °C) for the indicated time (12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired isoquinolinone intermediate.
Method 2: Lithiated Toluamide-Imine Cycloaddition for Dihydrophenanthridinone Synthesis
This protocol outlines the key cycloaddition step for the synthesis of the dihydrophenanthridinone precursor to this compound.
Materials:
-
N,N-Diethyl-o-toluamide
-
Piperonal N-methylimine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N′,N′-Tetramethylethylenediamine (TMEDA)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve N,N-Diethyl-o-toluamide (1.0 eq) and TMEDA (1.1 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) to the solution and stir for 1 hour at -78 °C to generate the lithiated species.
-
In a separate flask, dissolve Piperonal N-methylimine (1.0 eq) in anhydrous THF.
-
Add the imine solution dropwise to the lithiated toluamide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the resulting crude dihydrophenanthridinone by recrystallization or column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the two primary synthetic pathways for this compound.
Caption: Synthetic pathways to this compound.
Conclusion
The synthetic protocols described herein provide a foundation for the laboratory-scale synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and characterization data. The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities. These application notes are intended to facilitate further research and development in the promising field of benzophenanthridine alkaloids.
Application Notes and Protocols for Oxynitidine in Cell Culture
For Research Use Only.
Introduction
Oxynitidine is a naturally occurring benzophenanthridine alkaloid identified in plant species such as Aralia bipinnata, Melicope semecarpifolia, and as a minor constituent in Macleaya cordata.[1][2][3] While specific biological activities of this compound are not extensively documented, related alkaloids and extracts from Macleaya cordata have demonstrated a range of effects, including anti-inflammatory and cytotoxic activities.[4][5][6][7][8] Notably, 6-Oxynitidine has been associated with anti-inflammatory properties.[4] These application notes provide a generalized framework for researchers to investigate the effects of this compound in cell culture, drawing upon methodologies established for similar plant-derived alkaloids.
Disclaimer: The following protocols and data are generalized due to the limited specific information available for this compound. Researchers should perform their own dose-response experiments to determine the optimal concentrations and conditions for their specific cell lines and assays.
Data Presentation: Representative Biological Activities of Related Alkaloids
The following table summarizes quantitative data for total alkaloids from Macleaya cordata and other relevant anti-inflammatory compounds, which may serve as a reference for initial experimental design with this compound.
| Compound/Extract | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Total Alkaloid of Macleaya cordata | Hep3B (Human hepatocellular carcinoma) | MTT Assay | 3.04, 3.98, 2.98 µg/ml (in 3 repeated experiments) | [6] |
| Total Alkaloid of Macleaya cordata | H22 (Murine hepatoma) | MTT Assay | 2.89, 2.21, 2.34 µg/ml (in 3 repeated experiments) | [6] |
| 6-Methoxydihydrosanguinarine | MCF-7 (Human breast adenocarcinoma) | MTT Assay | 0.61 µmol/L | [7] |
| 6-Methoxydihydrosanguinarine | SF-268 (Human astrocytoma) | MTT Assay | 0.54 µmol/L | [7] |
| Nitidine Chloride | SGC7901 (Human gastric adenocarcinoma) | MTT Assay | Dose- and time-dependent decrease in cell survival | [3] |
| Indazolpyridin-methanones (Cpd5, Cpd9) | J774A.1 (Murine macrophage) | MTT Assay | IC50 = 2.05 ± 0.001 nM (for cytotoxicity) | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Due to the lack of specific solubility data, a standard approach for dissolving novel alkaloids is recommended. Start by preparing a high-concentration stock solution, for example, 10 mM, in DMSO.
-
Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration. The molecular formula for this compound is C₂₁H₁₇NO₅, with a molecular weight of 363.36 g/mol .[10]
-
Vortex thoroughly to dissolve the compound. Gentle warming (e.g., 37°C) may be applied if solubility is an issue.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube if any particulate matter is visible.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Cytotoxicity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a selected cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer or DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 3: Assessment of Anti-inflammatory Activity in Macrophages
This protocol is designed to evaluate the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess Reagent system for NO detection
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours). Include appropriate controls: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
-
After incubation, collect the cell culture supernatants.
-
Nitric Oxide (NO) Measurement: Use the Griess Reagent system to measure the amount of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits, following the manufacturer's protocols.
-
Analyze the data to determine if this compound inhibits the production of these inflammatory mediators.
Mandatory Visualizations
Signaling Pathways
Many plant-derived alkaloids with anti-inflammatory properties modulate key signaling pathways such as NF-κB, MAPKs, and STATs.[1][10] The following diagram illustrates a hypothetical mechanism of action for this compound based on these common pathways.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the bioactivity of this compound in a cell culture model.
References
- 1. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Marine Alkaloids with Anti-Inflammatory Activity: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Antibacterial and Antivirulence Alkaloids From Macleaya cordata Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Alkaloids from Macleaya cordata and their cytotoxicity assay] PMID: 26084170 | MCE [medchemexpress.cn]
- 8. Frontiers | The Macleaya cordata Symbiont: Revealing the Effects of Plant Niches and Alkaloids on the Bacterial Community [frontiersin.org]
- 9. Pro- and Anti-Inflammatory Cytokine Expression Levels in Macrophages; An Approach to Develop Indazolpyridin-methanones as Novel Inflammation Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
Oxynitidine as a Topoisomerase I Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase I (TOP1) is a critical nuclear enzyme responsible for regulating DNA topology during essential cellular processes such as replication, transcription, and recombination. It functions by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind and relieve torsional strain, before resealing the break. Due to its vital role in cell proliferation, TOP1 has emerged as a key target for the development of anticancer agents. The inhibition of TOP1 leads to the accumulation of covalent enzyme-DNA cleavage complexes, which can result in lethal double-strand breaks during DNA replication and ultimately trigger apoptosis in rapidly dividing cancer cells.[1]
Oxynitidine, a natural product, and its derivatives have been identified as a promising new class of TOP1 inhibitors.[2][3] Some of these compounds have demonstrated potent activity, inducing the formation of TOP1-DNA cleavage complexes and subsequent cancer cell death.[4][5] Furthermore, certain this compound derivatives exhibit dual inhibitory activity against both TOP1 and Tyrosyl-DNA phosphodiesterase 1 (TDP1), an enzyme involved in the repair of TOP1-mediated DNA damage.[2][4][5] This dual inhibition presents a potential strategy to enhance the efficacy of TOP1-targeted therapies.
These application notes provide detailed protocols for assessing the inhibitory activity of this compound and its analogs against human topoisomerase I. The described assays are fundamental for the screening and characterization of potential TOP1 inhibitors in a drug discovery and development setting.
Signaling Pathway of Topoisomerase I Inhibition
Topoisomerase I inhibitors, such as this compound, exert their cytotoxic effects by trapping the TOP1-DNA cleavage complex. This diagram illustrates the mechanism of TOP1 inhibition and the subsequent cellular consequences.
Quantitative Data Summary
The inhibitory activity of this compound derivatives against Topoisomerase I is often evaluated using a semi-quantitative DNA cleavage assay. The results are typically expressed by visually scoring the intensity of cleaved DNA bands relative to a known TOP1 inhibitor, such as camptothecin (CPT). Additionally, the inhibitory potential against the DNA repair enzyme TDP1 is quantified by determining the half-maximal inhibitory concentration (IC50).
Table 1: Topoisomerase I and TDP1 Inhibitory Activities of Selected this compound Derivatives
| Compound | TOP1 Inhibition (at 100 µM)a | TDP1 Inhibition (% at 100 µM) | TDP1 IC50 (µM) |
| This compound Analogue 19a | +++ | 12 | >100 |
| This compound Analogue 21b | ++ | 65 | ND |
| This compound Analogue 22b | ++ | 58 | ND |
| This compound Analogue 39a | 0 | 95 | 8.5 ± 1.2 |
| This compound Analogue 39b | 0 | 92 | 9.1 ± 1.5 |
| This compound Analogue 41a | 0 | 98 | 7.0 ± 1.4 |
| Camptothecin (Control) | ++++ | Not Reported | Not Reported |
aTOP1 cleavage inhibitory activity was semi-quantitatively expressed relative to camptothecin at 1 µM as follows: 0, no inhibition; +, between 20% and 50% activity; ++, between 50% and 75% activity; +++, between 75% and 95% activity; ++++, equal activity.[4] ND: Not Determined. Data is compiled from studies on this compound derivatives.[4]
Experimental Protocols
Two primary in vitro assays are utilized to determine the inhibitory effect of compounds on topoisomerase I: the DNA relaxation assay and the DNA cleavage assay.
Topoisomerase I DNA Relaxation Assay
This assay assesses the catalytic activity of TOP1 by monitoring the conversion of supercoiled plasmid DNA to its relaxed form. Inhibitors of TOP1 will prevent this relaxation.
Experimental Workflow: DNA Relaxation Assay
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixture:
-
10x TOP1 Reaction Buffer: 2 µL
-
Supercoiled Plasmid DNA (e.g., pBR322, 0.5 µg/µL): 1 µL
-
Test Compound (this compound derivative) or Vehicle Control (e.g., DMSO): 1 µL
-
Nuclease-free water: to a final volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase I enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of 5x DNA loading buffer containing 1% Sodium Dodecyl Sulfate (SDS).
-
Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Visualization and Analysis: Visualize the DNA bands under UV illumination. Supercoiled DNA will migrate faster than relaxed DNA. A potent inhibitor will show a higher proportion of the supercoiled DNA form compared to the control reaction with no inhibitor, where most of the DNA should be in the relaxed form.
Topoisomerase I DNA Cleavage Assay
This assay is designed to detect inhibitors that stabilize the TOP1-DNA cleavage complex, which is the hallmark of TOP1 "poisons" like camptothecin and this compound derivatives.
Experimental Workflow: DNA Cleavage Assay
Protocol:
-
DNA Substrate Preparation: A specific DNA oligonucleotide substrate containing a high-affinity TOP1 cleavage site is end-labeled with 32P at the 3'-end.
-
Reaction Setup: In a microcentrifuge tube, assemble the following reaction:
-
10x TOP1 Reaction Buffer: 2 µL
-
32P-labeled DNA substrate: 1 µL
-
Test Compound (this compound derivative) or Vehicle Control: 1 µL
-
Nuclease-free water: to a final volume of 19 µL.
-
-
Enzyme Addition: Add 1 µL of human Topoisomerase I enzyme.
-
Incubation: Incubate at 37°C for 30 minutes to allow the formation of cleavage complexes.
-
Reaction Termination: Stop the reaction by adding 1 µL of 10% SDS. This traps the covalent TOP1-DNA complexes.
-
Protein Digestion: Add proteinase K and incubate further to digest the TOP1 enzyme covalently bound to the DNA.
-
Denaturation and Electrophoresis: Add formamide loading buffer, heat the samples to denature the DNA, and then load onto a denaturing polyacrylamide sequencing gel.
-
Visualization and Quantification: After electrophoresis, expose the gel to a phosphor screen or X-ray film. The intensity of the band corresponding to the cleaved DNA product is quantified. An increase in the intensity of the cleavage product in the presence of the test compound indicates its ability to stabilize the TOP1-DNA cleavage complex. The inhibitory activity can be semi-quantitatively scored by comparing the band intensities to those produced by a known concentration of a reference inhibitor like camptothecin.[4][6]
Conclusion
The protocols outlined in these application notes provide a robust framework for the evaluation of this compound and its derivatives as topoisomerase I inhibitors. The DNA relaxation assay serves as an initial screen for catalytic inhibitors, while the DNA cleavage assay is essential for identifying and characterizing TOP1 poisons, which represent the most clinically relevant class of TOP1-targeting anticancer drugs. The systematic application of these methodologies will facilitate the identification and optimization of novel this compound-based drug candidates for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TDP1 Inhibition Assay Using Oxynitidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a critical enzyme in the DNA damage response pathway, specifically responsible for the repair of DNA lesions created by the trapping of topoisomerase I (TOP1) on DNA.[1][2] TOP1 inhibitors are a cornerstone of many chemotherapy regimens, but their efficacy can be limited by tumor cell resistance, often mediated by the overexpression of TDP1.[3][4] Therefore, the inhibition of TDP1 presents a promising therapeutic strategy to enhance the cytotoxicity of TOP1 inhibitors and overcome drug resistance.[5] Oxynitidine analogs, particularly those based on the benzophenanthridinone scaffold, have emerged as a novel class of dual TOP1 and TDP1 inhibitors.[6][7][8] This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound analogs against TDP1.
TDP1 Signaling Pathway and Therapeutic Intervention
TDP1 plays a crucial role in the base excision repair (BER) and single-strand break repair (SSBR) pathways. When TOP1 gets trapped on the DNA, forming a covalent complex, TDP1 is recruited to hydrolyze the 3'-phosphotyrosyl bond between the TOP1-derived peptide and the DNA end. This action allows for subsequent repair by other DNA repair enzymes. Inhibition of TDP1 prevents the resolution of these TOP1-DNA complexes, leading to the accumulation of DNA damage and ultimately, apoptosis in cancer cells.
Caption: TDP1 signaling pathway and the mechanism of inhibition by this compound analogs.
Quantitative Data Summary
The following table summarizes the TDP1 inhibitory activities of selected this compound analogs and other relevant small molecule inhibitors.
| Compound Class | Compound/Analog | TDP1 IC50 (µM) | Reference |
| This compound Analogs | 41a | 7.0 | [6] |
| 35 | 10 - 18 | [7] | |
| 37 | 10 - 18 | [7] | |
| 39 | 10 - 18 | [7] | |
| 43 | 10 | [7] | |
| Benzophenanthridinone | 14 | 1.7 | [1] |
| 16 | <10 | [1] | |
| 18 | <10 | [1] | |
| 20 | <10 | [1] | |
| 25 | <10 | [1] | |
| 27 | <10 | [1] | |
| Other Small Molecules | NAF-15 | 37.8 | [9] |
| PSTHQ-2 | 4.28 | [9] | |
| PSTHQ-13 | 13.1 | [9] | |
| Furamidine | 1.2 |
Experimental Protocols
Two primary methods for assessing TDP1 inhibition are detailed below: a fluorescence-based assay suitable for high-throughput screening and a gel-based assay for more direct visualization of enzyme activity.
Fluorescence-Based TDP1 Inhibition Assay
This assay utilizes a quenched fluorescent oligonucleotide substrate. Cleavage of the quencher by TDP1 results in an increase in fluorescence, which is inversely proportional to the inhibitory activity of the test compound.
Caption: Workflow for the fluorescence-based TDP1 inhibition assay.
Materials:
-
Recombinant human TDP1 enzyme
-
Quenched fluorescent oligonucleotide substrate (e.g., 5'-FAM-AGGATCTAAAAGACTT-BHQ-3')[6]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 7 mM β-mercaptoethanol[10]
-
This compound analogs or other test compounds dissolved in DMSO
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of the this compound analogs in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup:
-
Add 10 µL of Assay Buffer to each well of a 384-well plate.
-
Add 1 µL of the diluted this compound analog or DMSO (for control wells) to the respective wells.
-
Add 5 µL of recombinant human TDP1 (e.g., 3 nM final concentration) to all wells except the "no enzyme" control wells.[10]
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of the quenched fluorescent oligonucleotide substrate (e.g., 50 nM final concentration) to all wells to initiate the reaction.[10]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) at regular intervals (e.g., every 1 minute) for a total of 30-60 minutes at a constant temperature (e.g., 24°C).[10]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of TDP1 inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Ratecompound - Rateno enzyme) / (RateDMSO - Rateno enzyme))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Gel-Based TDP1 Inhibition Assay
This assay provides a direct visualization of TDP1 activity by monitoring the cleavage of a 32P-labeled DNA substrate. The product of the reaction is a smaller, faster-migrating DNA fragment.
Caption: Workflow for the gel-based TDP1 inhibition assay.
Materials:
-
Recombinant human TDP1 enzyme
-
Single-stranded DNA oligonucleotide substrate with a 3'-phosphotyrosyl moiety (e.g., 5'-GATCTAAAAGACTT-pY-3')
-
T4 Polynucleotide Kinase (PNK) and [γ-32P]ATP for 5' end labeling
-
TDP1 Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 80 mM KCl, 2 mM EDTA, 1 mM DTT, 40 µg/mL BSA, and 0.01% Tween-20[11]
-
This compound analogs or other test compounds dissolved in DMSO
-
2x Stop Buffer: 99.5% formamide, 10 mM EDTA, 0.01% bromophenol blue, 0.01% xylene cyanol[11]
-
Denaturing polyacrylamide gel (e.g., 15%) and electrophoresis apparatus
-
Phosphorimager system
Protocol:
-
Substrate Preparation: 5' end-label the oligonucleotide substrate with [γ-32P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol. Purify the labeled substrate to remove unincorporated nucleotides.
-
Reaction Setup:
-
Incubation: Incubate the reaction mixtures at 37°C for 15-30 minutes.
-
Reaction Termination: Stop the reaction by adding 10 µL of 2x Stop Buffer.
-
Electrophoresis:
-
Heat the samples at 95°C for 5 minutes and then place them on ice.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the bromophenol blue dye reaches the bottom.
-
-
Detection and Analysis:
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the bands using a phosphorimager.
-
Quantify the intensity of the substrate and product bands.
-
Calculate the percentage of TDP1 inhibition for each compound concentration based on the reduction in the product band intensity relative to the DMSO control.
-
Determine the IC50 value as described for the fluorescence-based assay.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to evaluate the inhibitory potential of this compound analogs against TDP1. The fluorescence-based assay is ideal for initial high-throughput screening, while the gel-based assay provides a more direct and visually confirmatory method. The systematic application of these assays will be instrumental in the characterization of novel TDP1 inhibitors and their development as potential cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of 11- and 12-substituted benzophenanthridinone derivatives as DNA topoisomerase IB and tyrosyl-DNA phosphodiesterase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activities of 11- and 12-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB and Tyrosyl-DNA Phosphodiesterase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Products and Their Derivatives as Inhibitors of the DNA Repair Enzyme Tyrosyl-DNA Phosphodiesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule microarray identifies inhibitors of tyrosyl-DNA phosphodiesterase 1 that simultaneously access the catalytic pocket and two substrate binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. synthesis-of-11-aminoalkoxy-substituted-benzophenanthridine-derivatives-as-tyrosyl-dna-phosphodiesterase-1-inhibitors-and-their-anticancer-activity - Ask this paper | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. Development of an oligonucleotide-based fluorescence assay for the identification of tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Testing Oxynitidine in Cancer Cell Lines
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxynitidine is a novel synthetic nucleoside analog with putative anti-cancer properties. Its mechanism of action is hypothesized to involve the induction of oxidative DNA damage, leading to cell cycle arrest and subsequent apoptosis in cancer cells. These protocols provide a comprehensive framework for the in vitro evaluation of this compound's efficacy and mechanism of action in various cancer cell lines.
1. Cell Viability and Cytotoxicity Assays
The initial assessment of this compound's anti-cancer activity involves determining its effect on the viability and proliferation of cancer cells. Tetrazolium-based colorimetric assays such as MTT and XTT are widely used for this purpose.[1][2][3] These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
1.1. Data Presentation: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. The following table should be used to summarize the IC50 values of this compound in different cancer cell lines after a 48-hour treatment period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | Data to be filled |
| HeLa | Cervical Cancer | Data to be filled |
| A549 | Lung Cancer | Data to be filled |
| HCT116 | Colon Cancer | Data to be filled |
1.2. Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[1][2][3]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
2. Apoptosis Assays
To determine if the observed decrease in cell viability is due to the induction of programmed cell death (apoptosis), several assays can be performed. These include Western blotting for key apoptotic markers and flow cytometry-based assays.[4][5][6][7]
2.1. Data Presentation: Quantification of Apoptosis
The following tables should be used to present the quantitative data from apoptosis assays.
Table 2.1: Percentage of Apoptotic Cells (Annexin V/PI Staining)
| Cell Line | This compound (µM) | Early Apoptotic (%) | Late Apoptotic (%) | Total Apoptotic (%) |
| HCT116 | 0 (Control) | Data to be filled | Data to be filled | Data to be filled |
| HCT116 | IC50 | Data to be filled | Data to be filled | Data to be filled |
| HCT116 | 2 x IC50 | Data to be filled | Data to be filled | Data to be filled |
Table 2.2: Relative Protein Expression of Apoptotic Markers (Western Blot)
| Protein | Treatment | Fold Change (vs. Control) |
| Cleaved Caspase-3 | This compound (IC50) | Data to be filled |
| Cleaved PARP | This compound (IC50) | Data to be filled |
| Bax | This compound (IC50) | Data to be filled |
| Bcl-2 | This compound (IC50) | Data to be filled |
2.2. Experimental Protocol: Western Blot for Apoptotic Markers
Western blotting is used to detect the expression levels of key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.[4][5]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities. Normalize to a loading control like β-actin.
3. Cell Cycle Analysis
To investigate if this compound affects cell cycle progression, flow cytometry analysis using propidium iodide (PI) staining is performed.[8][9][10] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
3.1. Data Presentation: Cell Cycle Distribution
The following table should be used to summarize the percentage of cells in each phase of the cell cycle after this compound treatment.
| Cell Line | This compound (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| HCT116 | 0 (Control) | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| HCT116 | IC50 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| HCT116 | 2 x IC50 | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
3.2. Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cells treated with this compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Visualizations
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound inducing apoptosis.
Experimental Workflow for this compound Testing
Caption: Workflow for evaluating this compound in cancer cell lines.
References
- 1. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Mtt assay for cell viability | Sigma-Aldrich [sigmaaldrich.com]
- 3. broadpharm.com [broadpharm.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis detection and western blot [bio-protocol.org]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for the Quantification of Oxynitidine
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Oxynitidine is a benzophenanthridine alkaloid, a class of compounds known for their diverse biological activities, including potential antitumor properties. Accurate and reliable quantification of this compound in various matrices is crucial for preclinical and clinical research, drug development, and quality control. These application notes provide detailed protocols for the quantification of this compound using state-of-the-art analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric (MS) detection. Due to the limited availability of specific validated methods for this compound, the following protocols are based on established methods for structurally related benzophenanthridine alkaloids, such as nitidine, and general principles of alkaloid analysis. Method development and validation are essential when applying these protocols to this compound for the first time.
Physicochemical Properties of this compound
A preliminary understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₇NO₅ | PubChem |
| Molecular Weight | 363.37 g/mol | PubChem |
| XLogP3 | 3.6 | PubChem |
The XLogP3 value suggests that this compound is a relatively lipophilic compound, which will influence the choice of extraction solvents and chromatographic conditions.
Method 1: High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)
This method provides a robust and widely accessible approach for the quantification of this compound in bulk material and pharmaceutical formulations.
Protocol: HPLC-UV for this compound Quantification
1. Instrumentation and Materials:
-
HPLC system with a UV-Visible detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Preparation of Solutions:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or wavelength of maximum absorbance for this compound) |
4. Sample Preparation:
-
Bulk Drug/Formulation: Accurately weigh a quantity of the sample equivalent to 10 mg of this compound, dissolve in methanol, and dilute to a final concentration of approximately 10 µg/mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Data (Illustrative, based on related compounds):
| Parameter | Expected Range |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates. The following protocol is adapted from a validated method for nitidine chloride, a structurally similar benzophenanthridine alkaloid[1].
Protocol: LC-MS/MS for this compound Quantification in Plasma
1. Instrumentation and Materials:
-
LC-MS/MS system (Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
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Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
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Human plasma (blank)
-
Microcentrifuge tubes
-
Vortex mixer and centrifuge
2. Preparation of Solutions:
-
Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.
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Working Standard and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the this compound working solution into blank human plasma.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.
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Add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
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Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 (2.1 x 100 mm, 3.5 µm) |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-7 min: 90% B; 7-7.1 min: 90-10% B; 7.1-10 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound. For example: Precursor ion [M+H]⁺ -> Product ion(s) |
| Internal Standard MRM | To be determined for the selected IS |
Quantitative Data (Based on a method for Nitidine Chloride)[1]:
| Parameter | Reported Value for Nitidine Chloride |
| Linearity Range | 5.0 - 1500.0 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Limit of Quantification (LOQ) | 5.0 ng/mL |
| Intra- and Inter-day Precision (%RSD) | < 5.0% |
| Accuracy (% Recovery) | Within ±15% of nominal values |
Visualizations
Experimental Workflow for LC-MS/MS Quantification
Caption: General workflow for the quantification of this compound in plasma using LC-MS/MS.
Signaling Pathway: Antitumor Mechanism of Benzophenanthridine Alkaloids
Caption: Proposed antitumor mechanism of this compound based on related benzophenanthridine alkaloids.
Disclaimer: These protocols and application notes are intended as a guide. The specific conditions for the analysis of this compound should be optimized and validated in your laboratory for your specific application and matrix.
References
Application Notes and Protocols for Alkaloids Derived from Macleaya cordata in In Vivo Animal Studies
This document provides a detailed overview and generalized protocols based on studies of these more researched alkaloids from Macleaya cordata. These can serve as a foundational guide for researchers interested in the in vivo applications of alkaloids from this plant source.
Overview of Macleaya cordata Alkaloids in Animal Studies
Alkaloids from Macleaya cordata are primarily investigated for their anti-inflammatory, antimicrobial, and growth-promoting properties.[1][2] These effects are attributed mainly to the benzophenanthridine alkaloids sanguinarine and chelerythrine, and to a lesser extent, protopine alkaloids.[2][3] They are explored as potential alternatives to antibiotics in animal feed and for their therapeutic potential.[1]
Summary of Preclinical Findings
| Animal Model | Alkaloid/Extract | Key Findings | Reference Dosage |
| Rats | Protopine Total Alkaloids (MPTA) | Significant anti-inflammatory activity in carrageenan-induced paw edema. | 2.54 and 5.08 mg/kg |
| Mice | Protopine Total Alkaloids (MPTA) | Significant anti-inflammatory activity in xylene-induced ear swelling. | 3.67 and 7.33 mg/kg |
| Mice | Macleaya cordata Extract (MCE) | Alleviated heat stress, modulated blood biochemical indices and gut microbiota. | 5 mg/kg/day (gavage) |
| Pigs (weaned) | Macleaya cordata Extract (MCE) | Improved growth performance, increased intestinal Lactobacillus and decreased E. coli. | Not specified |
| Shrimp | Isoquinoline Alkaloids (IQs) | Enhanced growth, survival, immune response, and resistance to Vibrio parahaemolyticus. | 1 or 1.5 mg/kg of feed |
Key Signaling Pathways
The anti-inflammatory and other biological activities of Macleaya cordata alkaloids are linked to the modulation of several key signaling pathways. While the specific pathways for oxynitidine are not defined, the major alkaloids from the plant are known to interfere with fundamental cellular processes.
Caption: Signaling pathway for Macleaya cordata alkaloids.
Experimental Protocols
The following are generalized protocols for common in vivo assays used to evaluate the anti-inflammatory effects of compounds like the alkaloids from Macleaya cordata.
Protocol 1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is used to assess the acute anti-inflammatory activity of a test compound.
Materials:
-
Sprague-Dawley or Wistar rats (180-220g)
-
Test compound (e.g., Macleaya cordata alkaloid extract)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
1% Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
Procedure:
-
Acclimatization: House animals in standard conditions for at least one week before the experiment.
-
Fasting: Fast animals overnight (approx. 12-18 hours) before the experiment, with free access to water.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Compound groups (at least 2-3 doses).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
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Compound Administration: Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
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Paw Volume Measurement: Measure the paw volume at 1, 2, 4, and 6 hours after the carrageenan injection.[3]
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Edema Volume = Paw volume at time t - Paw volume at time 0
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% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Caption: Workflow for carrageenan-induced paw edema assay.
Protocol 2: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This study is designed to estimate the median lethal dose (LD50) of a substance with fewer animals.
Materials:
-
Female rats or mice (nulliparous and non-pregnant)
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Test compound
-
Appropriate vehicle for administration
Procedure:
-
Animal Selection: Select healthy young adult animals. Acclimatize and fast them before dosing.
-
Dose Progression:
-
Administer a single oral dose of the test substance to one animal. The starting dose is selected based on any prior information, often near an estimated LD50. A default starting dose is 175 mg/kg.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
-
Dosing Subsequent Animals:
-
If the animal survives: The next animal is dosed at a higher level (the dose progression factor is typically 3.2).
-
If the animal dies: The next animal is dosed at a lower level.
-
-
Stopping Criteria: The test is stopped when one of the predefined stopping criteria is met (e.g., 3 consecutive animals survive at the upper bound, or a specific number of reversals in outcome have occurred).
-
Data Analysis: The LD50 is calculated from the results using specialized software (e.g., AOT425StatPgm), which takes into account the sequence of outcomes (survival or death).
References
- 1. mdpi.com [mdpi.com]
- 2. Natural Antibacterial and Antivirulence Alkaloids From Macleaya cordata Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br. [frontiersin.org]
Application Notes and Protocols for High-Throughput Screening of Oxynitidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxynitidine, a natural product, and its derivatives have emerged as a promising class of compounds in oncology research.[1][2] These molecules are particularly noted for their potential as dual inhibitors of two critical enzymes in DNA replication and repair: DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1).[1][2][3] TOP1 is a well-established target for anticancer drugs, as its inhibition leads to the stabilization of TOP1-DNA cleavage complexes (TOP1cc), which are cytotoxic to cancer cells.[4] TDP1, however, counteracts this by repairing the DNA damage caused by these complexes.[2][3] By inhibiting both TOP1 and TDP1, this compound derivatives can create a synergistic antitumor effect, enhancing cancer cell death and potentially overcoming resistance mechanisms associated with single-target agents.[2][4]
The National Cancer Institute (NCI) has identified this compound derivatives as a promising alternative to traditional TOP1 inhibitors like camptothecin, citing their potent activity at nanomolar concentrations, reduced susceptibility to drug efflux mechanisms, and efficacy in xenograft mouse models.[4][5] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of these derivatives to identify lead compounds with optimal potency and desired pharmacological profiles.[6] This document provides detailed protocols and workflows for the HTS of this compound derivatives.
Targeted Signaling Pathway: TOP1-TDP1 DNA Repair Axis
The primary mechanism of action for this compound derivatives is the disruption of the DNA repair pathway involving TOP1 and TDP1. TOP1 relieves torsional strain in DNA during replication and transcription by creating a transient single-strand break. TOP1 inhibitors trap this intermediate state, forming a stable TOP1cc, which is a lethal lesion if not repaired. TDP1 is the key enzyme that resolves this lesion by hydrolyzing the bond between the tyrosine residue of TOP1 and the 3' end of the DNA, allowing the repair process to proceed. Dual inhibition by this compound derivatives enhances the accumulation of cytotoxic TOP1cc.
Caption: TOP1-TDP1 signaling pathway and points of inhibition by this compound derivatives.
High-Throughput Screening Cascade
A tiered HTS approach is recommended to efficiently identify and validate potent this compound derivatives. The workflow begins with a primary screen against TOP1, followed by secondary screens to confirm activity, assess TDP1 inhibition, and determine cytotoxicity in cancer cell lines.
Caption: A multi-stage workflow for high-throughput screening of this compound derivatives.
Data Presentation
Quantitative data from HTS campaigns should be organized to facilitate structure-activity relationship (SAR) analysis. Below are representative tables summarizing the activity of known this compound analogues.
Table 1: Enzyme Inhibitory Activity of this compound Derivatives
| Compound | TOP1 Inhibition | TDP1 Inhibition (% @ 100 µM) | TDP1 IC₅₀ (µM) |
| This compound (Parent) | Weak (+/0) | Not Determined | Not Determined |
| Analogue 19a | High (+++) | 12% | Not Determined |
| Analogue 41a | Not Determined | >50% | 7 |
| Analogues 39a/b | Not Determined | >50% | Determined |
| Analogues 40a/b | Not Determined | >50% | Determined |
| Analogue 42b | Not Determined | >50% | Determined |
Data compiled from multiple studies.[1][2][3] TOP1 inhibition is often reported qualitatively (+++ for high inhibition) in primary screens.
Table 2: Cytotoxicity (GI₅₀) of this compound Derivatives in Human Cancer Cell Lines
| Compound | HCT116 (Colon) | CCRF-CEM (Leukemia) | DU145 (Prostate) | A549 (Lung) | Huh7 (Liver) |
| Analogue 19a | 0.076 µM | 0.029 µM | 0.018 µM | 0.79 µM | 0.12 µM |
| Parent Compound 6 | >10 µM | >10 µM | >10 µM | >10 µM | >10 µM |
GI₅₀ values represent the concentration required to inhibit cell growth by 50%.[3] Data shows that derivative 19a has significantly increased cytotoxicity compared to the parent compound.
Experimental Protocols
Protocol 1: TOP1-Mediated DNA Relaxation Assay (Primary Screen)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by TOP1. Inhibition is observed as the persistence of the supercoiled DNA form.
Materials:
-
Human TOP1 enzyme
-
Supercoiled plasmid DNA (e.g., pHOT1)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/ml BSA
-
Stop Solution: 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol
-
Agarose gel (1%) with Ethidium Bromide or SYBR Safe
-
384-well microplates
Procedure:
-
Compound Plating: Dispense 1 µL of test compounds (e.g., from a 1 mM DMSO stock) into wells of a 384-well plate. Include positive controls (e.g., Camptothecin) and negative controls (DMSO vehicle).
-
Enzyme Addition: Prepare a master mix of TOP1 enzyme in assay buffer. Add 20 µL of the enzyme mix to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare a master mix of supercoiled DNA in assay buffer. Add 20 µL to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Add 10 µL of Stop Solution to each well.
-
Analysis (Gel Electrophoresis): a. Load 15-20 µL of the reaction mixture onto a 1% agarose gel. b. Run the gel at 80V for 2-3 hours. c. Visualize the DNA bands under UV light. Inhibitors will show a higher proportion of the faster-migrating supercoiled DNA compared to the relaxed DNA seen in the DMSO control wells.
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Analysis (High-Throughput): For HTS, a fluorescence-based plate reader assay is preferred. These assays use a DNA intercalating dye (e.g., PicoGreen) that fluoresces more intensely when bound to supercoiled DNA versus relaxed DNA. The readout is a direct fluorescence measurement.
Protocol 2: Fluorogenic TDP1 Inhibition Assay (Secondary Screen)
This assay uses a synthetic DNA oligonucleotide substrate with a fluorophore and a quencher. Cleavage of the substrate by TDP1 separates the pair, resulting in a fluorescent signal.
Materials:
-
Recombinant human TDP1 enzyme
-
TDP1 Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 1 mM EDTA, 0.1% BSA
-
Fluorogenic TDP1 Substrate: A short oligonucleotide with a 3'-tyrosine linked to a quencher and an internal fluorophore.
-
384-well, low-volume, black microplates
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds into the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of TDP1 enzyme diluted in assay buffer to each well. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 5 µL of the fluorogenic substrate (e.g., at 2x final concentration) to each well.
-
Kinetic Reading: Immediately place the plate in a fluorescent plate reader pre-set to 37°C. Measure the increase in fluorescence (e.g., Ex/Em appropriate for the fluorophore) every 60 seconds for 20-30 minutes.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each compound relative to DMSO controls. Calculate IC₅₀ values for confirmed hits from dose-response curves.
Protocol 3: Cell Viability (MTT) Assay (Cytotoxicity Screen)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. It is used to determine the growth inhibitory (GI₅₀) concentration of the lead compounds.
Materials:
-
Human cancer cell lines (e.g., HCT116, DU145)
-
Complete growth medium (e.g., DMEM/RPMI + 10% FBS)
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MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer: DMSO or a solution of 20% SDS in 50% dimethylformamide.
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives in growth medium. Add 100 µL of the diluted compounds to the respective wells. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT Reagent to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of Solubilization Buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the percentage of cell growth inhibition against the compound concentration and determine the GI₅₀ value using non-linear regression analysis.[3]
Conclusion
This compound derivatives represent a highly promising class of dual TOP1-TDP1 inhibitors for cancer therapy.[1][4] The high-throughput screening workflows and detailed protocols provided here offer a robust framework for the systematic evaluation of compound libraries. This approach enables the rapid identification of potent lead molecules, such as analogue 19a, and facilitates their progression through the drug discovery pipeline.[2][3] The synergistic targeting of both DNA damage induction and repair pathways is a powerful strategy, and HTS is the key to unlocking the full therapeutic potential of this novel chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Technology - this compound Derivatives Useful as Inhibitors of Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) for Treating Cancer [nih.technologypublisher.com]
- 5. This compound Derivatives Useful as Inhibitors of Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) for Treating Cancer | Technology Transfer [techtransfer.nih.gov]
- 6. opentrons.com [opentrons.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Oxynitidine Solubility Issues in Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of oxynitidine in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue in experimental settings?
This compound is an alkaloid compound that has been identified in plants such as Macleaya cordata.[1] As with many complex organic molecules, this compound may exhibit limited solubility in the aqueous buffers typically used for biological assays. This poor solubility can result in the compound precipitating out of solution, leading to an inaccurate effective concentration and compromising the reliability and reproducibility of experimental outcomes.
Q2: Which solvents are recommended for preparing a stock solution of this compound?
For the initial preparation of a concentrated stock solution of this compound, it is advisable to use an organic solvent. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose, as it can dissolve many poorly soluble compounds at high concentrations.[2]
Q3: I've observed that my this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. How can I prevent this?
The phenomenon you are observing is common and is referred to as "precipitation upon dilution." This occurs when a compound that is readily soluble in a high concentration of an organic solvent is introduced into an aqueous environment where its solubility is significantly lower. The following strategies can help to mitigate this issue:
-
Optimize the final DMSO concentration: Many cell lines can tolerate a final DMSO concentration of up to 0.5-1% without significant cytotoxic effects.[2] It is essential to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell type.
-
Employ a gentle mixing technique: When diluting the stock solution, add it dropwise into the assay buffer while the buffer is being gently vortexed or stirred. This facilitates rapid dispersion and helps to prevent localized areas of high concentration that can trigger precipitation.
-
Utilize an intermediate dilution series: Rather than performing a single, large dilution, a stepwise serial dilution can help to maintain the compound in solution.
-
Explore alternative solvents: If DMSO proves to be unsuitable for your experimental system, other organic solvents such as ethanol may be considered. However, it is crucial to validate the compatibility of any alternative solvent with your specific assay.[2]
Q4: Can I use sonication or gentle warming to aid in the dissolution of this compound?
Yes, both sonication and gentle warming can be effective for dissolving this compound in the initial stock solvent. However, these methods should be used with caution:
-
Warming: A water bath set to a mild temperature, such as 37°C, can be used. It is important to avoid excessive heat, as this could lead to the degradation of the compound.
-
Sonication: A bath sonicator should be used for brief intervals to prevent the sample from overheating.
After dissolution, it is important to allow the solution to return to room temperature before use, as changes in temperature can affect solubility and may lead to precipitation.
Q5: How can I visually confirm if my this compound has precipitated within the wells of my assay plate?
Precipitation of a compound in an assay plate can often be detected by eye as a general cloudiness, haziness, or the presence of visible particles in the wells.[2] For a more sensitive assessment, the wells can be examined under a microscope.
Troubleshooting Guide
This guide offers a systematic approach to resolving common issues associated with this compound solubility during assays.
Issue 1: this compound precipitates immediately upon being added to the aqueous buffer.
| Possible Cause | Troubleshooting Step | Success Indicator |
| The final concentration of the organic solvent is insufficient to maintain solubility. | Increase the final concentration of the organic solvent (e.g., DMSO) in the assay buffer. Confirm that the final concentration is not detrimental to the cells. | The solution remains clear after the addition of this compound. |
| The mixing technique is inadequate. | Add the this compound stock solution dropwise to the buffer while it is being vortexed or stirred. | No visible precipitate is formed during the dilution process. |
| The concentration of this compound exceeds its solubility limit in the final buffer. | Lower the final concentration of this compound in the assay. | The solution remains clear at the reduced concentration. |
Issue 2: this compound precipitates over the course of the assay incubation period.
| Possible Cause | Troubleshooting Step | Success Indicator |
| The compound exhibits instability in the aqueous buffer over the duration of the incubation. | If feasible for the assay, reduce the incubation time. | No precipitation is observed at the conclusion of the shorter incubation period. |
| The pH of the buffer is influencing the solubility of this compound. | Evaluate a range of physiologically appropriate pH values for your assay buffer to determine if solubility can be improved. | The compound remains in solution throughout the incubation at a particular pH. |
| Fluctuations in temperature during incubation are inducing precipitation. | Maintain a stable temperature within the incubator. | The solution remains clear for the entire duration of the incubation period. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
-
Weighing: Using a calibrated analytical balance, accurately weigh the desired quantity of this compound powder.
-
Solvent Addition: Add a small volume of 100% DMSO to the powder.
-
Dissolution: Gently vortex the mixture. If needed, warm the solution in a 37°C water bath or sonicate for brief periods until the solid has completely dissolved.
-
Final Volume: Add DMSO to achieve the desired final stock concentration (for example, 10 mM).
-
Storage: To prevent repeated freeze-thaw cycles, store the stock solution in small aliquots at -20°C or -80°C. If the compound is sensitive to light, protect it from light exposure.
Protocol 2: Dilution of this compound for Use in Cell-Based Assays
-
Thawing: At room temperature, thaw a single aliquot of the this compound stock solution.
-
Pre-warming: Pre-warm the cell culture medium or assay buffer to 37°C.
-
Serial Dilution (if required): If a broad range of concentrations is to be tested, prepare intermediate dilutions of the stock solution in 100% DMSO.
-
Final Dilution: Add the necessary volume of the this compound stock or intermediate dilution to the pre-warmed medium or buffer. Ensure that the final DMSO concentration is within the tolerated range for your cells. Mix immediately and thoroughly by gentle pipetting or by inverting the tube.
-
Application: Add the final this compound solution to the cells in the assay plate.
Data Presentation
Table 1: Recommended Solvent and Storage Conditions for this compound
| Parameter | Recommendation |
| Primary Stock Solvent | 100% DMSO |
| Typical Stock Concentration | 1-10 mM |
| Storage Temperature | -20°C or -80°C |
| Storage Conditions | Store in small aliquots and protect from light. |
Table 2: Summary of Troubleshooting for this compound Solubility Issues
| Issue | Primary Cause | Recommended Action |
| Precipitation Upon Dilution | Low aqueous solubility | Optimize the final DMSO concentration and improve the mixing technique. |
| Precipitation Over Time | Instability in the buffer | Reduce the incubation time and test different buffer pH values. |
| Inconsistent Results | Incomplete dissolution of the stock solution | Use sonication or gentle warming during the preparation of the stock solution. |
Visualizations
Caption: Workflow for preparing and using this compound in cellular assays.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Troubleshooting Oxynitidine instability in solution
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing instability issues with Oxynitidine in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color and I'm seeing a loss of active compound in my analysis. What are the potential causes?
A1: The observed degradation of your this compound solution could be attributed to several factors, primarily hydrolysis, oxidation, or photolysis. Given this compound's chemical structure, which includes a lactam ring, methoxy groups, and a benzodioxole moiety, it is susceptible to degradation under certain experimental conditions. The color change often indicates the formation of degradation products.
Q2: How does pH affect the stability of this compound in my aqueous solution?
A2: pH is a critical factor in the stability of compounds containing hydrolyzable functional groups like the lactam in this compound. Both acidic and basic conditions can catalyze the hydrolysis of the lactam ring, leading to the formation of an inactive carboxylic acid derivative. It is crucial to determine the pH of maximum stability for your experimental buffer system.
Q3: Could exposure to light be causing the degradation of my this compound samples?
A3: Yes, photolysis is a common degradation pathway for complex organic molecules like this compound, which possesses multiple chromophores. Exposure to ambient laboratory light or UV light can induce photochemical reactions, leading to the formation of various degradation products. It is recommended to protect this compound solutions from light by using amber vials or covering the containers with aluminum foil.
Q4: I am dissolving this compound in an organic solvent, but it still seems to be degrading. Why is this happening?
A4: While this compound may be more stable in some organic solvents compared to aqueous solutions, degradation can still occur. Some solvents can contain impurities like peroxides (especially in ethers like THF or dioxane) which can initiate oxidation. Additionally, some organic solvents can be acidic or basic in nature, promoting degradation. The choice of solvent is critical, and high-purity, peroxide-free solvents are recommended.
Q5: How can I confirm that my this compound is degrading and not just precipitating out of solution?
A5: Visual inspection for particulates is the first step. If the solution appears cloudy or contains solid matter, precipitation may be occurring. To definitively distinguish between degradation and precipitation, you can analyze the supernatant after centrifugation. A decrease in the concentration of this compound in the supernatant, as measured by a suitable analytical method like HPLC, without the appearance of new peaks would suggest precipitation. Conversely, the appearance of new peaks alongside a decrease in the this compound peak would confirm degradation.
Troubleshooting Guide
Issue: Rapid loss of this compound concentration in solution.
This guide provides a systematic approach to identifying and mitigating the cause of this compound instability.
Step 1: Initial Assessment and Control Measures
Before extensive experimentation, ensure basic control measures are in place:
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Light Protection: Store and handle all this compound solutions in amber glass vials or wrap containers in aluminum foil.
-
Temperature Control: Store stock solutions and experimental samples at a consistent, cool temperature (e.g., 2-8°C), unless your experimental protocol requires otherwise.
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Inert Atmosphere: If oxidation is suspected, prepare solutions using deoxygenated solvents and consider purging the headspace of the container with an inert gas like nitrogen or argon.
Step 2: Systematic Investigation of Stability Factors
If the initial control measures do not resolve the instability, a systematic investigation is warranted. The following workflow can help pinpoint the cause of degradation.
Optimizing dosage of Oxynitidine for in vitro experiments
Technical Support Center: Oxynitidine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions (FAQs) and troubleshooting advice for optimizing the dosage of this compound in in vitro experiments.
Note on this compound: this compound is an alkaloid compound that has been identified in Macleaya cordata[1]. For the purpose of this guide, we will treat this compound as a hypothetical, potent, and selective ATP-competitive inhibitor of the serine/threonine kinase "Kinase-X," a critical enzyme in the pro-survival "ABC signaling pathway." The following protocols and data are illustrative and based on standard methodologies for characterizing novel kinase inhibitors.[2][3]
Frequently Asked Questions (FAQs)
General Handling and Preparation
Q1: How should I dissolve and store this compound?
A1: this compound is typically supplied as a lyophilized powder. For in vitro experiments, we recommend creating a high-concentration stock solution in dimethyl sulfoxide (DMSO).[4]
-
Reconstitution: Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution. Gentle vortexing or sonication may be required to ensure it is fully dissolved.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to 6 months or at -80°C for long-term storage. When ready to use, thaw an aliquot at room temperature and dilute it to the desired working concentration in your cell culture medium.[4]
Q2: What is the maximum recommended DMSO concentration in the final culture medium?
A2: The final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Experimental Design & Dosage Optimization
Q3: What is a good starting concentration range for a dose-response experiment with this compound?
A3: For initial screening, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A common approach is to use a 10-point serial dilution. Based on typical kinase inhibitors, a starting range from 1 nM to 10 µM is appropriate for most cell lines.[4]
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the specific biological question and the turnover rate of the target protein.
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For signaling studies (e.g., Western blot for p-Kinase-X): Short incubation times (e.g., 1, 4, 8, or 24 hours) are typically sufficient to observe changes in protein phosphorylation.
-
For cell viability or proliferation assays (e.g., MTT, CellTiter-Glo): Longer incubation times (e.g., 24, 48, or 72 hours) are generally required to observe effects on cell growth.[5]
Q5: Which cell lines are sensitive to this compound?
A5: The sensitivity of a cell line to this compound will depend on its reliance on the ABC signaling pathway. Cell lines with activating mutations in this pathway or high expression of Kinase-X are predicted to be more sensitive. The table below provides hypothetical IC50 values for this compound in various cancer cell lines after a 72-hour treatment.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Kinase-X Status | IC50 (nM) |
| HCT116 | Colon Cancer | High Expression | 25 |
| A549 | Lung Cancer | Wild-Type | 350 |
| MCF-7 | Breast Cancer | Wild-Type | 500 |
| K-562 | Leukemia | Low Expression | >10,000 |
| U87-MG | Glioblastoma | Activating Mutation | 10 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to measure cellular metabolic activity as an indicator of cell viability and is a common method for determining the IC50 of a compound.[6]
Materials:
-
96-well flat-bottom plates
-
This compound stock solution (10 mM in DMSO)
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Cell culture medium (e.g., DMEM with 10% FBS)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
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Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5][8]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.[9]
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common starting point is a 2X concentration of your final desired concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (or vehicle control).
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7][8]
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Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
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Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle-treated control cells. Plot the percent viability against the log-transformed concentration of this compound and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[10][11]
Protocol 2: Western Blot for Kinase-X Inhibition
This protocol allows for the detection of changes in the phosphorylation status of Kinase-X and its downstream targets upon treatment with this compound.[12][13]
Materials:
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Kinase-X, anti-total-Kinase-X)
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HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for a short duration (e.g., 4 hours).
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Cell Lysis: Wash cells with ice-cold PBS and then add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and heat samples at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Kinase-X) overnight at 4°C.
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Wash the membrane three times with TBST.
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Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against total Kinase-X or a housekeeping protein like GAPDH or β-actin.[15]
Troubleshooting Guide
Q6: My cell viability results show no dose-dependent effect. What could be wrong?
A6:
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Concentration Range: The concentrations tested may be too low. Try a higher range (e.g., up to 50 µM). Conversely, if all concentrations show 100% cell death, the range is too high.
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Compound Inactivity: Ensure the this compound stock solution was prepared and stored correctly. Avoid multiple freeze-thaw cycles.
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Cell Line Resistance: The chosen cell line may not depend on the Kinase-X pathway for survival and is therefore resistant. Consider using a cell line known to have high Kinase-X activity.
-
Incubation Time: The treatment duration may be too short. Try extending the incubation period to 72 or 96 hours.
Q7: I see high variability between my replicates in the MTT assay. What is the cause?
A7:
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Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between pipetting to avoid cell settling.
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Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can affect cell growth. To minimize this, fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.[9]
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Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the plate. Extend the incubation time with the solubilization solution or mix more thoroughly.
Q8: The Western blot shows no change in phosphorylation of my target protein. Why?
A8:
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Suboptimal Treatment Time: The time point chosen may be too early or too late to observe the peak change in phosphorylation. Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) to find the optimal duration.
-
Low Kinase Activity: The basal level of Kinase-X activity in your cell line might be too low. Consider stimulating the pathway with a known activator (e.g., a growth factor) before adding this compound.
-
Antibody Issues: The phospho-specific antibody may not be working correctly. Include appropriate positive and negative controls to validate antibody performance. For example, a lysate from cells treated with a known activator of the pathway should show a strong signal.[15]
Visualizations
Caption: Hypothetical ABC signaling pathway showing this compound's inhibition of Kinase-X.
Caption: Workflow for determining this compound dosage and confirming its mechanism of action.
Caption: Troubleshooting flowchart for unexpected cell viability assay results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. 2.7.4. Calculation of the IC50 Values [bio-protocol.org]
- 11. google.com [google.com]
- 12. Western blot analysis and kinase activity assays [bio-protocol.org]
- 13. Detection of ATP competitive protein kinase inhibition by Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Oxynitidine Cell Viability Assay Troubleshooting
Welcome to the technical support center for cell viability assays involving Oxynitidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cells?
This compound is a benzophenanthridine alkaloid derived from the plant Macleaya cordata.[1][2] Alkaloids from this plant have been shown to possess cytotoxic (cell-killing) activities against various cancer cell lines.[3][4][5][6] While the specific mechanism of this compound is not extensively documented, related alkaloids are known to induce cytotoxicity through mechanisms such as DNA damage, cell cycle arrest, and apoptosis (programmed cell death).[7][8][9][10] Therefore, a decrease in cell viability is the expected outcome when treating cells with this compound.
Q2: I am not observing any cytotoxicity with this compound. What could be the reason?
Several factors could contribute to a lack of cytotoxic effect:
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Compound Inactivity: Ensure the purity and integrity of your this compound sample. Improper storage or handling can lead to degradation.
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Cell Line Resistance: The cell line you are using may be resistant to the cytotoxic effects of this compound.
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Insufficient Concentration or Incubation Time: The concentrations tested may be too low, or the incubation time may be too short to induce a cytotoxic response. A dose-response and time-course experiment is recommended.
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Assay Interference: As discussed in the troubleshooting section, the compound may be interfering with the assay itself, leading to inaccurate readings.
Q3: My cell viability results with this compound are inconsistent. What are the common causes of variability?
Inconsistent results in cell viability assays can arise from several sources:[11]
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Cell Culture Handling: Inconsistent cell seeding density, cell passage number, and the presence of contamination can all introduce variability.
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Compound Preparation: Inaccurate serial dilutions or incomplete solubilization of this compound can lead to inconsistent concentrations across wells.
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Assay Protocol: Variations in incubation times, reagent volumes, and reading parameters can affect the final results.
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Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. It is advisable to not use the outermost wells for experimental samples.
Q4: Can this compound interfere with my cell viability assay?
Yes, it is possible. This compound is an alkaloid, and compounds from plant extracts, including alkaloids, have been reported to interfere with certain cell viability assays, particularly those based on the reduction of tetrazolium salts like MTT.[12][13][14] This interference can lead to either an overestimation or underestimation of cell viability.
Troubleshooting Guide
Problem 1: Unexpectedly High Cell Viability (Apparent Lack of Cytotoxicity)
| Possible Cause | Troubleshooting Step |
| Compound Interference with Assay | Plant-derived compounds like alkaloids can directly reduce the MTT reagent, leading to a false-positive signal for viable cells.[12][13][14] Solution: Perform a cell-free control experiment by adding this compound to the assay medium without cells and measure the signal. If a signal is detected, your compound is interfering with the assay. Consider using an alternative assay based on a different principle (see Table 1). |
| Incorrect Compound Concentration | The final concentration of this compound in the wells may be lower than intended due to errors in dilution calculations or pipetting. Solution: Double-check all calculations and ensure accurate pipetting. Prepare fresh dilutions. |
| Cell Seeding Density Too High | An excessively high number of cells can deplete nutrients and lead to contact inhibition, masking the cytotoxic effects of the compound.[15] Solution: Optimize the cell seeding density to ensure cells are in the exponential growth phase throughout the experiment. |
| Short Incubation Time | The duration of exposure to this compound may not be sufficient to induce cell death. Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. |
Problem 2: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Inconsistent number of cells seeded per well. Solution: Ensure the cell suspension is homogenous before and during seeding. Use a multichannel pipette for better consistency. |
| Incomplete Solubilization of Compound | This compound may not be fully dissolved, leading to varying concentrations in different wells. Solution: Ensure the compound is completely dissolved in the solvent before adding it to the culture medium. Visually inspect for any precipitate. |
| Edge Effects | Evaporation and temperature fluctuations in the outer wells of the plate. Solution: Avoid using the outer wells for experimental samples. Fill them with sterile PBS or media. |
| Pipetting Errors | Inaccurate volumes of cells, compound, or assay reagents. Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
Table 1: Comparison of Common Cell Viability Assays
| Assay | Principle | Advantages | Potential for Interference by Alkaloids |
| MTT | Colorimetric; measures metabolic activity via reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases. | Inexpensive, widely used. | High: Alkaloids can directly reduce MTT, leading to false positives.[12][13][14] |
| XTT/MTS | Colorimetric; similar to MTT but the formazan product is water-soluble. | Simpler protocol than MTT (no solubilization step). | Moderate: Less prone to interference than MTT, but direct reduction by compounds is still possible. |
| CellTiter-Glo® | Luminescent; measures ATP levels, which correlate with the number of viable cells. | High sensitivity, fast protocol. | Low: Less susceptible to interference from colored compounds or those with reducing potential. |
| Trypan Blue Exclusion | Dye exclusion; viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Direct measure of cell membrane integrity, simple. | Low: Based on a physical property (membrane integrity) rather than metabolic activity. |
| LDH Release | Colorimetric; measures the release of lactate dehydrogenase (LDH) from damaged cells into the medium. | Measures cytotoxicity (cell death) rather than viability. | Low: Less likely to be affected by the chemical properties of the test compound. |
Experimental Protocols
General Protocol for MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
References
- 1. This compound | C21H17NO5 | CID 97597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. Racemic alkaloids from Macleaya cordata: structural elucidation, chiral resolution, and cytotoxic, antibacterial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolizidine alkaloids cause cell cycle and DNA damage repair defects as analyzed by transcriptomics in cytochrome P450 3A4-overexpressing HepG2 clone 9 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "The MTT viability assay yields strikingly false-positive viabilities a" by DİDEM KARAKAŞ, FERDA ARI et al. [journals.tubitak.gov.tr]
- 15. A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput [jove.com]
Technical Support Center: Oxynitidine Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Oxynitidine during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during storage a concern?
This compound is a benzophenanthridine alkaloid, a class of nitrogen-containing heterocyclic compounds. Like many complex organic molecules, this compound is susceptible to degradation when exposed to various environmental factors such as light, heat, humidity, and certain chemical conditions.[1][2][3] Degradation can lead to a loss of potency, the formation of impurities, and potentially altered biological activity, which can compromise experimental results and the overall safety and efficacy of any potential therapeutic application.
Q2: What are the primary degradation pathways for this compound?
Based on its chemical structure as a benzophenanthridine alkaloid, the primary degradation pathways for this compound are expected to be:
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Hydrolysis: The lactam ring in the this compound structure may be susceptible to cleavage under acidic or basic conditions.
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Oxidation: The tertiary amine and methoxy groups, as well as the aromatic rings, are potential sites for oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of the molecule.[6]
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound and its solutions should be stored under controlled conditions. Based on stability data for structurally similar benzophenanthridine alkaloids like sanguinarine and chelerythrine, the following storage conditions are recommended:
| Condition | Solid (Powder) | In Solution |
| Temperature | -20°C or -80°C for long-term storage.[1] | -80°C for long-term storage to prevent chemical degradation.[1] |
| Light | Protect from light by storing in an amber vial or a light-blocking container.[1] | Protect from light by using amber vials or wrapping the container in aluminum foil. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. | Degas solvents and store solutions under an inert atmosphere. |
| Moisture | Store in a desiccator or with a desiccant to prevent hydrolysis.[1] | Use anhydrous solvents and handle solutions in a dry environment. |
Q4: I observed a color change in my solid this compound sample. What could be the cause?
A color change, such as yellowing or browning, in solid this compound is often an indicator of degradation. This could be due to:
-
Oxidation: Exposure to air and/or light can lead to the formation of colored oxidation products.
-
Photodegradation: UV light can cause chemical changes that result in colored degradants.
It is recommended to use a fresh, properly stored sample for your experiments. If you suspect degradation, the purity of the sample should be assessed using a suitable analytical method like HPLC.
Q5: My this compound solution has become cloudy or precipitated. What should I do?
Cloudiness or precipitation in an this compound solution can indicate several issues:
-
Degradation: The degradation products may have lower solubility in the chosen solvent.
-
Solubility Issues: The concentration of this compound may have exceeded its solubility limit in the solvent, especially if the temperature has fluctuated.
-
Contamination: The solution may have been contaminated.
It is advisable to discard the solution and prepare a fresh one using high-purity solvent and a properly stored this compound sample. Ensure the concentration is within the known solubility limits for the solvent and storage temperature.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound stock solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your this compound stock solution has been stored at the recommended temperature, protected from light, and sealed to prevent solvent evaporation and moisture ingress.
-
Prepare a Fresh Solution: Prepare a new stock solution from a fresh, solid sample of this compound that has been stored correctly.
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Perform a Purity Check: If possible, analyze the old and new stock solutions by HPLC to compare their purity and detect the presence of degradation products.
-
Run a Control Experiment: Repeat the experiment using the freshly prepared solution and compare the results to those obtained with the old solution.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
Possible Cause: Formation of degradation products during sample preparation or analysis.
Troubleshooting Steps:
-
Minimize Sample Preparation Time: Prepare samples for analysis immediately before injection to minimize the time they are exposed to ambient conditions.
-
Control Temperature: Keep sample vials in a cooled autosampler to reduce the rate of potential degradation.
-
Evaluate Mobile Phase pH: If using a pH-sensitive mobile phase, ensure it is freshly prepared and that the pH is stable throughout the analytical run. The benzophenanthridine structure can be sensitive to pH extremes.
-
Protect from Light: If the analysis is prolonged, protect the samples in the autosampler from light.
-
Conduct a Forced Degradation Study: To identify potential degradation products, perform a forced degradation study (see Experimental Protocols section). This will help in confirming if the unknown peaks correspond to degradants.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound, as recommended by ICH guidelines.[1][2][7]
1. Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Store the solid this compound powder in an oven at 70°C for 48 hours.
-
Dissolve the stressed powder in the solvent for analysis.
-
-
Photodegradation:
-
Expose the solid this compound powder and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Analysis: Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC-UV or HPLC-MS method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products.
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to initial conditions (95% A, 5% B) and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL.
2. Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5][8] The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Relationship between storage, stability, and experimental outcomes.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. ijcrt.org [ijcrt.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. bfr.bund.de [bfr.bund.de]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Oxynitidine Modification for Enhanced Potency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the structural modification of oxynitidine to improve its therapeutic potency.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives?
A1: The natural product this compound serves as a scaffold for developing dual inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1).[1][2] By inhibiting TOP1, these compounds trap TOP1-DNA cleavage complexes (TOP1cc), leading to DNA damage.[3][4] Inhibiting TDP1, a DNA repair enzyme, prevents the resolution of these lesions, which can boost the efficacy of TOP1 inhibitors and result in cancer cell apoptosis.[1][2]
Q2: What are the key structural features of the this compound scaffold that are important for its inhibitory activity?
A2: Structure-activity relationship (SAR) studies indicate that the benzophenanthridinone skeleton is critical for activity. Specifically, the carbonyl group at the 6-position and the lactam skeleton are important for TOP1 inhibition.[3] Furthermore, the B-ring structure of the this compound scaffold plays a significant role in TDP1 inhibition.[5]
Q3: Which classes of this compound analogs have been successfully synthesized and evaluated?
A3: Research has primarily focused on three classes of analogs: benzophenanthridinone, dihydrobenzophenanthridine, and benzophenanthridine derivatives.[1][2] These modifications have yielded compounds with enhanced potency against TOP1 and/or TDP1.
Q4: Can this compound derivatives overcome drug resistance in cancer cells?
A4: Yes, some derivatives have shown activity in drug-resistant cancer models. The development of dual TOP1 and TDP1 inhibitors from the this compound scaffold is a promising strategy to combat resistance mechanisms that cancer cells may develop against conventional TOP1 inhibitors like camptothecin.
Troubleshooting Guide
Issue 1: My synthesized this compound analog shows low TOP1 inhibitory activity.
-
Possible Cause: The modification may have disrupted a key pharmacophore.
-
Troubleshooting Steps:
-
Verify Core Structure: Ensure the lactam skeleton and the carbonyl group at the 6-position are intact, as these are crucial for TOP1 inhibition.[3]
-
Review SAR Data: Compare your modification to successful analogs from the literature (see Table 1). For example, analogue 19a showed high TOP1 inhibition.[1][2][4]
-
Computational Modeling: Use molecular docking studies to predict how your modification affects binding to the TOP1-DNA complex.
-
Issue 2: The compound has good TOP1 inhibition but weak or no TDP1 inhibition.
-
Possible Cause: The structural modifications are not optimal for engaging the TDP1 active site.
-
Troubleshooting Steps:
-
Focus on the B-Ring: SAR studies have specifically implicated the B-ring of the this compound scaffold in TDP1 inhibition.[5] Consider modifications in this region.
-
Examine Successful Dual Inhibitors: Analyze the structure of compounds like 41a , which exhibited both TOP1 and TDP1 inhibitory activity (IC₅₀ for TDP1 = 7 μM).[1][2] This may provide clues for modifications that confer dual activity.
-
Screening Assay: Ensure your TDP1 inhibition assay is sensitive and properly validated.
-
Issue 3: My lead compound exhibits poor in vivo efficacy despite strong in vitro activity.
-
Possible Cause: The compound may have poor pharmacokinetic properties (e.g., low solubility, rapid metabolism, poor cell permeability).
-
Troubleshooting Steps:
-
Prodrug Strategy: Consider synthesizing a prodrug version of your compound to improve solubility or cellular uptake. Prodrugs are inactive forms that are converted to the active drug in vivo.[6][7]
-
Formulation Development: Experiment with different formulation strategies to enhance bioavailability.
-
Metabolic Stability Assay: Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of your compound. This can identify liabilities for rapid clearance.
-
Summary of Quantitative Data
The following table summarizes the activity of key this compound derivatives discussed in the literature.
| Compound ID | Derivative Class | TOP1 Inhibition | TDP1 Inhibition | Cytotoxicity (Cell Line) | Key Findings | Reference |
| This compound (1) | Benzophenanthridinone | Weak (+/0) | Not Reported | Not Reported | Starting scaffold with low initial activity. | [3] |
| NTD-96 (2) | Benzophenanthridinone | Strong (+++) | Not Reported | Good in vitro & in vivo antitumor activity. | Structural optimization of this compound leads to significantly increased TOP1 inhibition. | [3] |
| 19a | Benzophenanthridinone | High (+++) | Not Reported | Apoptosis at nanomolar concentrations. | Potent TOP1 inhibitor, induces cellular TOP1cc and DNA damage. Exhibits in vivo antitumor efficiency. | [1][2][4] |
| 41a | Benzophenanthridine | Not specified | IC₅₀ = 7 μM | Synergistic effect with camptothecin (MCF-7). | A successful example of a dual inhibitor with significant TDP1 activity. | [1][2] |
| Benzophenanthridinone (1) | Benzophenanthridinone | Strong (+++) | IC₅₀ = 19 ± 0.91 μM | Not Reported | Representative molecule demonstrating dual TOP1 and TDP1 inhibition. | [5] |
Note: (+++) is equivalent to 75% to 95% TOP1 inhibition potency of Camptothecin (CPT) at 1 μM concentration.[5]
Key Experimental Protocols
Protocol 1: TOP1 Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by TOP1.
-
Reaction Mixture: Prepare a 20 μL reaction mixture containing 35 mM Tris-HCl (pH 8.0), 72 mM KCl, 5 mM MgCl₂, 5 mM DTT, 2 mM spermidine, 0.01% BSA, 0.2 μg of supercoiled pBR322 DNA, and 1 unit of human TOP1.
-
Compound Addition: Add the test compound (e.g., this compound derivative) at various concentrations. Include a positive control (e.g., Camptothecin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 2 μL of 10% SDS and 1 μL of proteinase K (20 mg/mL). Incubate at 55°C for another 30 minutes.
-
Analysis: Add loading dye and resolve the DNA topoisomers on a 1% agarose gel. Stain with ethidium bromide and visualize under UV light.
-
Interpretation: Inhibitors will prevent the conversion of supercoiled DNA to its relaxed form.
Protocol 2: TDP1 Inhibition Assay
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by TDP1.
-
Substrate: Use a commercially available TDP1-specific fluorogenic substrate.
-
Reaction Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, and 7 mM β-mercaptoethanol.
-
Assay Procedure:
-
In a 96-well plate, add 2 μL of the test compound at various concentrations.
-
Add 88 μL of reaction buffer.
-
Add 5 μL of the fluorogenic substrate.
-
Initiate the reaction by adding 5 μL of recombinant human TDP1 enzyme.
-
-
Measurement: Monitor the increase in fluorescence intensity at appropriate excitation/emission wavelengths for 15-30 minutes at 37°C using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Visualizations
Signaling Pathway of this compound Derivatives
Caption: Mechanism of action for dual-inhibitor this compound derivatives.
Experimental Workflow for Analog Development
References
- 1. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Synthesis of 11-aminoalkoxy substituted benzophenanthridine derivatives as tyrosyl-DNA phosphodiesterase 1 inhibitors and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TOP1 Inhibitors: Oxynitidine vs. Camptothecin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oxynitidine and Camptothecin as inhibitors of human topoisomerase I (TOP1), a key enzyme in DNA replication and a validated target for anticancer therapies. This analysis is supported by experimental data on their inhibitory activity, mechanism of action, and effects on cancer cells, providing a comprehensive resource for researchers in oncology and drug discovery.
At a Glance: Key Differences and Performance
Both this compound and Camptothecin function by trapping the TOP1-DNA cleavage complex (TOP1cc), leading to DNA damage and subsequent cell death in rapidly dividing cancer cells. However, they exhibit notable differences in their molecular interactions, potential for overcoming drug resistance, and spectrum of activity.
| Feature | This compound (and its derivatives) | Camptothecin (and its derivatives) |
| Primary Target | Topoisomerase I (TOP1) | Topoisomerase I (TOP1) |
| Dual Inhibition | Some derivatives also inhibit Tyrosyl-DNA Phosphodiesterase 1 (TDP1), an enzyme that repairs TOP1-induced DNA damage.[1][2][3][4][5][6][7] | Primarily targets TOP1. Its effectiveness can be reduced by TDP1 activity.[8][9] |
| TOP1 Inhibition Potency | Potent, with some analogues like 19a showing high TOP1 inhibition comparable to Camptothecin.[1][2][3][4][6][7] | Potent inhibitor, serving as a benchmark for TOP1 inhibition.[10][11] |
| Cytotoxicity | Analogue 19a demonstrates broad-spectrum cytotoxicity against various cancer cell lines at nanomolar concentrations.[4] | Cytotoxic to a wide range of cancer cell lines, with IC50 values in the nanomolar range.[10][11] |
| Mechanism of Action | Stabilizes the TOP1-DNA cleavage complex, inducing DNA damage and apoptosis.[1][2][3][4][6][7] | Interfacial inhibitor that binds to the TOP1-DNA complex, preventing DNA re-ligation.[12] |
| DNA Cleavage Sites | Induces cleavage at sites different from Camptothecin, suggesting a distinct binding mode.[2][4] | Induces a characteristic pattern of DNA cleavage.[11] |
| Drug Resistance | May be less susceptible to certain drug resistance mechanisms, such as efflux pumps.[9] | Subject to resistance through mutations in TOP1 or increased drug efflux.[13] |
| Clinical Status | Preclinical development.[1][2][3][4][6] | Clinically approved derivatives (e.g., Irinotecan, Topotecan) are used in cancer therapy.[14][15][16][17] |
| Limitations | Still in early stages of development. | Poor water solubility, chemical instability of the lactone ring, and significant side effects.[15][16][17][18] |
Mechanism of Action and Signaling Pathways
Both this compound and Camptothecin are TOP1 poisons, meaning they trap the enzyme on the DNA, leading to the accumulation of TOP1cc. This triggers a cascade of cellular events, primarily the DNA Damage Response (DDR), which ultimately leads to apoptosis.
Experimental Data: A Head-to-Head Comparison
The following tables summarize the quantitative data on the TOP1 inhibitory and cytotoxic activities of this compound analogue 19a and Camptothecin.
Table 1: TOP1 Inhibition
| Compound | Concentration | TOP1 Cleavage Activity |
| This compound analogue 19a | 1 µM | +++ |
| Camptothecin | 1 µM | +++ |
| (+++ indicates 75-95% of the activity of Camptothecin at 1 µM in a TOP1-mediated DNA cleavage assay)[4] |
Table 2: Cytotoxicity (GI50) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound analogue 19a (nM) | Camptothecin (nM) |
| HT-29 | Colon | Not Reported | 10[11] |
| NCI-H460 | Lung | 30.9 | Not Reported |
| MCF7 | Breast | 45.7 | Not Reported |
| U251 | Glioblastoma | 22.4 | Not Reported |
| PC-3 | Prostate | 28.2 | Not Reported |
| LOX IMVI | Melanoma | 20.9 | Not Reported |
| (Data for this compound analogue 19a from NCI-60 human tumor cell line screen)[4] |
Experimental Protocols
TOP1-Mediated DNA Cleavage Assay
This assay is used to determine the ability of a compound to stabilize the TOP1-DNA cleavage complex.
Methodology:
-
Substrate Preparation: A DNA oligonucleotide substrate is 3'-end labeled with [α-³²P] dATP using terminal deoxynucleotidyl transferase.
-
Reaction Mixture: The radiolabeled DNA substrate is incubated with recombinant human TOP1 enzyme in a reaction buffer (typically containing 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/mL BSA) in the presence of varying concentrations of the test compound (e.g., this compound derivative or Camptothecin).[19]
-
Incubation: The reaction is incubated at 25°C for 20 minutes to allow for the formation of TOP1-DNA cleavage complexes.[19]
-
Termination: The reaction is terminated by the addition of sodium dodecyl sulfate (SDS) to a final concentration of 0.5%.[19]
-
Electrophoresis: The samples are mixed with a loading dye (containing formamide) and separated on a denaturing polyacrylamide gel.
-
Visualization and Analysis: The gel is dried and exposed to a phosphor screen or X-ray film. The intensity and pattern of the cleaved DNA fragments are analyzed to determine the TOP1 inhibitory activity of the compound.[15][19][20]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[2][3]
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[1][3][14][21]
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to dissolve the formazan crystals formed by viable cells.[1][3][14][21]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570-590 nm.[1][3][14]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the GI50 (concentration that inhibits cell growth by 50%) is determined.
Conclusion
This compound and its derivatives represent a promising new class of TOP1 inhibitors with the potential to overcome some of the limitations of Camptothecin-based therapies. The dual inhibition of TOP1 and TDP1 by some this compound analogues is a particularly attractive feature that may lead to enhanced antitumor activity and a reduction in drug resistance. While Camptothecin and its derivatives are established clinical agents, the unique properties of the this compound scaffold, including its different DNA cleavage site preference, warrant further investigation and development. Continued preclinical and clinical evaluation of this compound derivatives will be crucial in determining their ultimate therapeutic value in the treatment of cancer.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery, Synthesis, and Evaluation of this compound Derivatives as Dual Inhibitors of DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1), and Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Derivatives Useful as Inhibitors of Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) for Treating Cancer | Technology Transfer [techtransfer.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. What are TOP1 inhibitors and how do they work? [synapse.patsnap.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2.7. Top1 cleavage assay [bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. semanticscholar.org [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Efficacy of Oxynitidine Derivatives in Comparison to Known TDP1 Inhibitors: A Comprehensive Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Oxynitidine derivatives against other known Tyrosyl-DNA Phosphodiesterase 1 (TDP1) inhibitors. The content is supported by experimental data, detailed methodologies, and visual diagrams to facilitate a clear understanding of the competitive landscape.
TDP1 is a critical enzyme in the DNA damage response pathway, responsible for repairing stalled Topoisomerase I (TOP1)-DNA covalent complexes. Inhibition of TDP1 is a promising strategy to enhance the efficacy of TOP1-targeting anticancer drugs. This compound derivatives have emerged as a novel class of compounds, some of which exhibit dual inhibition of both TOP1 and TDP1.[1][2] This guide evaluates their TDP1 inhibitory activity in the context of other established inhibitor classes.
Comparative Efficacy of TDP1 Inhibitors
The inhibitory potential of various compounds against TDP1 is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. This compound derivatives, particularly from the benzophenanthridine and benzophenanthridinone families, have demonstrated significant TDP1 inhibition.
Benzophenanthridine derivatives have shown potent activity, with some 11-aminoalkoxy substituted analogues exhibiting IC50 values in the low micromolar range, with the most potent being compound 14 at 1.7 µM.[3] Another notable benzophenanthridine, compound 41a , has a reported IC50 of 7.0 µM.[4][5] In contrast, dihydrobenzophenanthridine derivatives have been found to be largely inactive against TDP1.[4]
Benzophenanthridinone analogues also display TDP1 inhibitory effects, with compounds such as 35, 37, 39, and 43 showing IC50 values between 10 and 18 µM.[6][7]
The following table provides a comparative summary of the IC50 values for various this compound derivatives and other well-known classes of TDP1 inhibitors.
| Inhibitor Class | Compound/Derivative | TDP1 IC50 (µM) | Reference(s) |
| This compound Derivatives | |||
| Benzophenanthridine | Compound 41a | 7.0 | [4][5] |
| Compound 14 (11-aminoalkoxy substituted) | 1.7 | [3] | |
| Other 11-aminoalkoxy substituted analogues | 5.5 - 13 | [3] | |
| Benzophenanthridinone | Compound 43 | 10 | [6][7] |
| Analogues 35, 37, 39 | 10 - 18 | [6][7] | |
| Dihydrobenzophenanthridine | Various | No significant inhibition | [4] |
| Known TDP1 Inhibitors | |||
| Indenoisoquinolines | Various | 5 - >111 | [8][9] |
| Usnic Acid Derivatives | Various Enamines | 0.16 - 2.0 | [10] |
| Hydrazinothiazole Analogues | 0.026 - 0.457 | [2] | |
| Coumarin Derivatives | 7-hydroxycoumarin with pinene substituent | 0.68 | [6] |
| 4-Arylcoumarin-monoterpenoid hybrids | ~0.5 | [6] | |
| Geraniol derivative 33a | 0.13 | [3] | |
| Adamantane Derivatives | Abietyl and dehydroabietyl ureas | 0.19 - 2.3 | [11] |
| Adamantane-monoterpene conjugates | 0.35 - 0.57 | [7] | |
| Diamidines | Furamidine | Low micromolar range | [12] |
Signaling Pathway and Inhibition
TDP1 functions by hydrolyzing the phosphodiester bond between the tyrosine residue of TOP1 and the 3'-end of the DNA, thereby resolving the stalled TOP1-DNA complex. Inhibitors of TDP1 block this catalytic activity, leading to the accumulation of DNA damage and potentiation of TOP1-targeted therapies.
Caption: Mechanism of TDP1 in DNA repair and its inhibition.
Experimental Protocols
The determination of TDP1 inhibitory activity is crucial for the evaluation of compounds like this compound derivatives. The following outlines a generalized methodology based on commonly cited assays.
Objective: To determine the in vitro IC50 value of a test compound against human TDP1.
Materials:
-
Recombinant human TDP1 enzyme
-
Fluorescently-labeled oligonucleotide substrate: A single-stranded DNA oligonucleotide with a 3'-phosphotyrosyl group, a fluorophore (e.g., FAM) at the 5'-end, and a quencher (e.g., BHQ) at the 3'-end.
-
Assay Buffer: Typically contains Tris-HCl, KCl, EDTA, DTT, BSA, and a non-ionic surfactant like Tween-20.
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO.
-
96-well microplates.
-
Fluorescence plate reader.
Methods:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to achieve the final desired concentrations.
-
Dilute the recombinant TDP1 enzyme to the working concentration in assay buffer.
-
Dilute the fluorescent oligonucleotide substrate in assay buffer.
-
-
Assay Procedure (Fluorescence-based):
-
Add a small volume of the diluted test compound to the wells of a 96-well plate. Include controls for no inhibition (DMSO vehicle) and complete inhibition.
-
Initiate the reaction by adding the TDP1 enzyme to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes).
-
Add the fluorescent oligonucleotide substrate to all wells to start the enzymatic reaction.
-
Monitor the increase in fluorescence in real-time using a fluorescence plate reader. The cleavage of the 3'-phosphotyrosyl bond by TDP1 separates the fluorophore from the quencher, resulting in a fluorescence signal.
-
-
Alternative Gel-based Assay:
-
A 5'-32P-radiolabeled single-stranded oligonucleotide with a 3'-phosphotyrosyl group is used as the substrate.
-
The reaction is carried out as described above.
-
The reaction is stopped by adding a formamide-containing loading buffer.
-
The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is dried and exposed to a phosphor screen. The extent of substrate cleavage is quantified by phosphorimaging.
-
-
Data Analysis:
-
The rate of the enzymatic reaction is determined from the slope of the fluorescence signal over time.
-
The percentage of TDP1 inhibition is calculated for each concentration of the test compound relative to the DMSO control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Caption: A generalized workflow for a TDP1 inhibition assay.
Conclusion
This compound derivatives, particularly those from the benzophenanthridine and benzophenanthridinone classes, represent a promising group of TDP1 inhibitors with efficacy in the low micromolar range. While some of the most potent known TDP1 inhibitors, such as certain usnic acid and coumarin derivatives, exhibit sub-micromolar IC50 values, the dual-action capability of many this compound derivatives against both TDP1 and TOP1 presents a unique therapeutic advantage that warrants further investigation. The methodologies outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel TDP1 inhibitors.
References
- 1. New Hybrid Compounds Combining Fragments of Usnic Acid and Thioether Are Inhibitors of Human Enzymes TDP1, TDP2 and PARP1 [mdpi.com]
- 2. New Hydrazinothiazole Derivatives of Usnic Acid as Potent Tdp1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Usnic Acid Derivatives Inhibit DNA Repair Enzymes Tyrosyl-DNA Phosphodiesterases 1 and 2 and Act as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products and Their Derivatives as Inhibitors of the DNA Repair Enzyme Tyrosyl-DNA Phosphodiesterase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Indenoisoquinolines that Inhibit both Tyrosyl-DNA-Phosphodiesterase I (Tdp1) and Topoisomerase I (Top1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indenoisoquinolines that inhibit both tyrosyl-DNA phosphodiesterase I (Tdp1) and topoisomerase I (Top1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Tyrosyl-DNA Phosdiesterase 1 (Tdp1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Chemoresistance: A Comparative Guide to Oxaliplatin Cross-Resistance in Cancer Cells
For researchers, scientists, and drug development professionals, understanding the mechanisms of cross-resistance to chemotherapeutic agents is paramount in the quest for more effective cancer treatments. This guide provides a detailed comparison of the performance of Oxaliplatin, a cornerstone of colorectal cancer therapy, in the context of cross-resistance with other widely used chemotherapeutics. We delve into the experimental data, detailed protocols for inducing resistance, and the intricate signaling pathways that underpin these resistance mechanisms.
The emergence of resistance to chemotherapy remains a critical obstacle in oncology. Cancer cells that develop resistance to one drug can often exhibit decreased sensitivity to a range of other structurally and mechanistically unrelated agents, a phenomenon known as cross-resistance. This guide focuses on Oxaliplatin, a third-generation platinum-based cytotoxic agent, and explores its cross-resistance profile with other key chemotherapeutics, providing valuable insights for the development of novel therapeutic strategies to overcome this challenge.
Quantitative Analysis of Oxaliplatin Cross-Resistance
To quantify the extent of cross-resistance, the half-maximal inhibitory concentration (IC50) is a key metric. The following tables summarize the IC50 values for various parental and Oxaliplatin-resistant (OR) cancer cell lines when exposed to Oxaliplatin and other chemotherapeutic agents. The resistance factor (RF) indicates the fold-change in IC50 between the resistant and parental cell lines.
| Cell Line | Parental IC50 (µM) | Oxaliplatin-Resistant (OR) IC50 (µM) | Resistance Factor (RF) | Citation |
| HCT116 | 2.5 | >60 | >24 | [1] |
| HT29 | 1.8 | 16.54 | 9.19 | [2] |
| SW480 | 4.2 | 20.83 | 4.96 | [2] |
| SW620 | 1.5 | 19.05 | 12.7 | [2] |
| Colo320 | - | - | 2.76 | [3] |
| LoVo-92 | 0.21 | 2.48 (continuous exposure) | 11.8 | [4] |
| A2780 | 0.55 | 0.97 (in cisplatin-resistant line) | 1.76 | [5] |
Table 1: Acquired Resistance to Oxaliplatin in Various Cancer Cell Lines. This table illustrates the significant increase in the IC50 for Oxaliplatin in resistant cell lines compared to their parental counterparts.
| Cell Line | Drug | Parental IC50 (µM) | Oxaliplatin-Resistant (OR) IC50 (µM) | Resistance Factor (RF) | Citation |
| HCT116/OR | 5-Fluorouracil | 4.8 | 20.11 | 4.19 | [2] |
| SW620/OR | 5-Fluorouracil | 1.2 | 19.2 | 16.0 | [2] |
| HT29/OR | 5-Fluorouracil | 5.3 | 5.83 | 1.1 | [2] |
| SW480/OR | 5-Fluorouracil | 3.9 | 4.12 | 1.06 | [2] |
| A2780cisR | Cisplatin | 1.45 | 6.64 | 4.58 | [5] |
Table 2: Cross-Resistance of Oxaliplatin-Resistant Cancer Cell Lines to Other Chemotherapeutics. This table highlights the variable cross-resistance profiles. For instance, HCT116/OR and SW620/OR cells show significant cross-resistance to 5-Fluorouracil, while HT29/OR and SW480/OR do not.[2] The A2780 cisplatin-resistant cell line shows a notable resistance to cisplatin.[5]
Experimental Protocols
The development of drug-resistant cell lines in vitro is a crucial step in studying the mechanisms of chemoresistance. Below are detailed methodologies for inducing Oxaliplatin resistance.
Establishment of Oxaliplatin-Resistant Colorectal Cancer Cell Lines
This protocol describes the generation of Oxaliplatin-resistant (OR) colorectal cancer (CRC) cell lines, such as HCT116, HT29, SW480, and SW620.[2]
-
Cell Culture: Parental CRC cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Resistance: Resistance is induced by continuous exposure to gradually increasing concentrations of Oxaliplatin. The initial concentration is typically the IC20 (the concentration that inhibits 20% of cell growth) of the parental cells.
-
Stepwise Concentration Increase: The concentration of Oxaliplatin is incrementally increased over several months. For example, the process may start at 0.1 µM and be gradually raised to a final concentration of 2.5 µM.[2]
-
Maintenance of Resistant Cells: The established OR cell lines are maintained in a culture medium containing a maintenance dose of Oxaliplatin (e.g., 2.5 µM) to retain their resistant phenotype.
-
Verification of Resistance: The resistance of the developed cell lines is confirmed by determining the IC50 value of Oxaliplatin using a cell viability assay, such as the MTT assay, and comparing it to the parental cell line.
MTT Assay for Cell Viability and IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, the cells are treated with various concentrations of the chemotherapeutic agent for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the drug concentration.
Signaling Pathways in Oxaliplatin Cross-Resistance
The development of cross-resistance to Oxaliplatin is a multifactorial process involving the alteration of several signaling pathways. Key mechanisms include increased drug efflux, enhanced DNA repair, and dysregulation of apoptosis and cell survival pathways.
Increased Drug Efflux via ABC Transporters
A primary mechanism of multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps.
Caption: Upregulation of ABC transporters leads to increased efflux of Oxaliplatin, reducing its intracellular concentration and efficacy.
In Oxaliplatin-resistant colorectal cancer cells, the protein expression of P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) has been shown to be significantly increased.[2] Additionally, ABCG1 has been implicated in Oxaliplatin resistance in hepatocellular carcinoma.
PI3K/Akt/mTOR and AMPK Signaling Dysregulation
The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation, and its hyperactivation is a common feature in chemoresistant cancer cells. Conversely, AMP-activated protein kinase (AMPK) is a key energy sensor that can induce autophagy.
Caption: Differential regulation of AMPK and Akt/mTOR pathways in parental versus Oxaliplatin-resistant cells.
In parental cells, Oxaliplatin treatment leads to a decrease in phosphorylated (p)-AMPK, which in turn induces autophagy and cell death.[2] In contrast, Oxaliplatin-resistant cells exhibit increased p-AMPK and overexpression of p-Akt and p-mTOR, leading to the promotion of glycolysis and cell survival.[2]
Epithelial-to-Mesenchymal Transition (EMT)
The acquisition of Oxaliplatin resistance has been associated with the induction of epithelial-to-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasion.
Caption: Oxaliplatin resistance can induce EMT, characterized by changes in cell morphology and marker expression, leading to a more invasive phenotype.
Studies have shown that Oxaliplatin-resistant colorectal cancer cells exhibit a spindle-cell shape, loss of E-cadherin, and an increase in the mesenchymal marker vimentin, which are all hallmarks of EMT.[6]
Conclusion
The development of cross-resistance to Oxaliplatin is a complex process driven by a network of interconnected signaling pathways. This guide has provided a snapshot of the quantitative data, experimental methodologies, and key molecular mechanisms underlying this phenomenon. A thorough understanding of these resistance pathways is essential for the rational design of combination therapies and novel agents that can circumvent or reverse chemoresistance, ultimately improving patient outcomes in the fight against cancer.
References
- 1. Induction of resistance to oxaliplatin in cancer by a microRNA/Fem1B/Gli1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of AMPK in Regulation of Oxaliplatin-Resistant Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxaliplatin induces different cellular and molecular chemoresistance patterns in colorectal cancer cell lines of identical origins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coexisting Molecular Determinants of Acquired Oxaliplatin Resistance in Human Colorectal and Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Comparative analysis of Oxynitidine's cytotoxicity in normal vs. cancer cells
A comprehensive guide for researchers, scientists, and drug development professionals on the differential cytotoxic effects of Nitidine, a promising natural alkaloid, on cancerous and normal cell lines. This guide synthesizes experimental data on its efficacy and explores its mechanisms of action through key signaling pathways.
Note: The initial request for "Oxynitidine" did not yield specific results in available scientific literature. Based on the similarity of the name and the context of cytotoxicity in cancer, this analysis focuses on "Nitidine," a well-researched compound with demonstrated anti-cancer properties. Researchers interested in a specific derivative should consult targeted literature.
Nitidine, a natural benzophenanthridine alkaloid, has demonstrated significant potential as an anti-cancer agent. A critical aspect of its therapeutic promise lies in its selective cytotoxicity towards cancer cells over normal cells. This guide provides a comparative overview of Nitidine's cytotoxic effects, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Quantitative Analysis of Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values of Nitidine Chloride (NC) in various human cancer cell lines compared to normal cell lines, as determined by in vitro studies.
| Cell Line | Cell Type | IC50 (µM) | Notes |
| Cancer Cell Lines | |||
| HepG2 | Hepatocellular Carcinoma | Varies with dose and time | NC treatment dose- and time-dependently reduced cell viability[1]. |
| HCCLM3 | Hepatocellular Carcinoma | Varies with dose and time | NC treatment dose- and time-dependently reduced cell viability[1]. |
| Huh7 | Hepatocellular Carcinoma | Varies with dose and time | NC treatment dose- and time-dependently reduced cell viability[1]. |
| A549 | Lung Adenocarcinoma | < half of the overall average for 39 cell lines | Exhibited potent growth inhibition[2]. Camptothecin-resistant A549 cells were more susceptible to Nitidine[3]. |
| DMS273 | Lung Cancer | < half of the overall average for 39 cell lines | Exhibited potent growth inhibition[2]. |
| SNB-75 | CNS Cancer | < half of the overall average for 39 cell lines | Exhibited potent growth inhibition[2]. |
| MKN1 | Stomach Cancer | < half of the overall average for 39 cell lines | Exhibited potent growth inhibition[2]. |
| Normal Cell Lines | |||
| PNT2 (N) | Normal Prostate Epithelial | 33.23 ± 0.06 | Data for a related compound shows a higher IC50 in normal cells compared to some cancer lines[4]. |
| ARPE-19 (N) | Retinal Pigment Epithelium | >100 | Data for a related compound indicates low toxicity in this normal cell line[4]. |
| BEAS-2B (N) | Normal Bronchial Epithelial | 65.7 ± 1.3 | Data for a related compound shows a higher IC50 compared to A549 cancer cells[4]. |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and mechanism of action of compounds like Nitidine.
Cell Viability and Proliferation Assays
1. CCK-8 (Cell Counting Kit-8) Assay:
-
Principle: This colorimetric assay measures cell viability based on the reduction of WST-8 by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of Nitidine Chloride and a vehicle control.
-
After the desired incubation period (e.g., 24, 48, 72 hours), add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
-
2. Colony Formation Assay:
-
Principle: This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.
-
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
After 24 hours, treat the cells with different concentrations of Nitidine Chloride.
-
Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Apoptosis and Cell Cycle Analysis
Flow Cytometry:
-
Principle: Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis. For cell cycle analysis, a DNA-intercalating dye like propidium iodide (PI) is used. For apoptosis, Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (to identify necrotic cells) are used.
-
Protocol:
-
Culture and treat cells with Nitidine Chloride as described above.
-
Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
For cell cycle analysis, fix the cells in 70% ethanol overnight at -20°C. Then, resuspend the cells in a solution containing PI and RNase A before analysis.
-
For apoptosis analysis, resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Cell Migration and Invasion Assays
Transwell Assay:
-
Principle: This assay measures the migratory and invasive potential of cells using a chamber with a porous membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
Protocol:
-
Seed cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Add different concentrations of Nitidine Chloride to the upper chamber.
-
Incubate for a period that allows for cell migration or invasion (e.g., 24-48 hours).
-
Remove non-migrated/invaded cells from the upper surface of the membrane.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the stained cells under a microscope.
-
Protein Expression Analysis
Western Blot:
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol:
-
Treat cells with Nitidine Chloride and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., key proteins in the STAT3, ERK, SHH, or Hippo pathways).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathways and Mechanisms of Action
Nitidine Chloride exerts its anti-cancer effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer.
Multi-Pathway Inhibition by Nitidine Chloride
Nitidine has been shown to suppress the activation of several key oncogenic pathways, including STAT3, ERK, and SHH.[1] This multi-targeted approach can lead to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.
References
- 1. Nitidine chloride inhibits hepatic cancer growth via modulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-Selective Cytotoxicity of Nitidine Results from Its Rapid Accumulation into Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced cytotoxicity of nitidine against camptothecin‐resistant A549 cells | Zendy [zendy.io]
- 4. rsc.org [rsc.org]
A Head-to-Head Comparison of Synthetic Routes to Oxynitidine: A Guide for Researchers
For researchers and professionals in drug development, the efficient synthesis of promising therapeutic compounds is a critical step. Oxynitidine, a natural product scaffold, has garnered significant interest for its potential as a dual inhibitor of DNA topoisomerase IB (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1), making it a compelling candidate for anticancer drug development. This guide provides a head-to-head comparison of two prominent synthetic routes to this compound: a modern approach utilizing a Nickel-catalyzed annulation and a classic method involving a lithiated toluamide-imine cycloaddition. We present a detailed analysis of their respective experimental protocols and quantitative data to aid in the selection of the most suitable route for specific research and development needs.
At a Glance: Comparing the Synthetic Routes
| Metric | Nickel-Catalyzed Annulation | Lithiated Toluamide-Imine Cycloaddition |
| Key Reaction | Ni-catalyzed annulation to construct the isoquinolinone core.[1] | Cycloaddition of a lithiated toluamide to an imine. |
| Overall Yield | Not explicitly stated for the entire synthesis of this compound, but a key cyclization step to form the benzophenanthridinone core is reported with a 45-57% yield over two steps. | The total synthesis is reported to have an overall yield of 35% over 5 steps from 2-bromo-4,5-dimethoxybenzaldehyde. |
| Number of Steps | The synthesis of this compound derivatives involves a multi-step process, with the core structure formation being a key part. The exact number of steps to reach this compound is not detailed in the primary source. | 5 steps from a commercially available starting material. |
| Key Reagents | Nickel catalyst, 2-bromo-4,5-dimethoxybenzaldehyde, 4-methoxyphenylmethanamine.[1] | n-Butyllithium, N,N-diethyl-o-toluamide, 6,7-methylenedioxy-3,4-dihydroisoquinoline. |
| Scalability | Potentially scalable, as transition-metal catalyzed reactions are common in industrial processes. However, the use of a nickel catalyst may require specific equipment and safety precautions. | The use of organolithium reagents can present challenges for large-scale synthesis due to their high reactivity and need for strictly anhydrous conditions and low temperatures. |
| Key Advantages | Potentially higher efficiency for the key ring-forming step and a modular approach to derivative synthesis. | A concise and well-established route with a reported overall yield. |
| Key Disadvantages | The overall yield and total number of steps to synthesize the parent this compound are not clearly reported in the available literature. The use of a transition metal catalyst may require careful removal from the final product. | The use of strongly basic and pyrophoric reagents (n-butyllithium) requires specialized handling and equipment. The reaction is sensitive to moisture and temperature. |
Mechanism of Action: Dual Inhibition of TOP1 and TDP1
This compound and its derivatives exhibit their anticancer potential by simultaneously inhibiting two crucial enzymes involved in DNA metabolism: DNA topoisomerase I (TOP1) and tyrosyl-DNA phosphodiesterase 1 (TDP1).[2][3] This dual-inhibition mechanism offers a synergistic approach to cancer therapy.
TOP1 is an essential enzyme that relaxes supercoiled DNA during replication and transcription by creating transient single-strand breaks. Anticancer drugs like camptothecin trap the TOP1-DNA cleavage complex (TOP1cc), leading to DNA damage and cell death. However, cancer cells can develop resistance by utilizing DNA repair pathways.
This is where the inhibition of TDP1 becomes critical. TDP1 is a key enzyme in the base excision repair pathway responsible for repairing the TOP1cc-induced DNA damage. By inhibiting TDP1, this compound derivatives prevent the repair of the DNA lesions created by TOP1 inhibition, thereby enhancing the cytotoxic effect and potentially overcoming drug resistance.[2]
Caption: Dual inhibition of TOP1 and TDP1 by this compound.
Experimental Protocols
Route 1: Nickel-Catalyzed Annulation
This synthetic approach leverages a Nickel-catalyzed annulation reaction as the key step to construct the isoquinolinone core of this compound. The synthesis of benzophenanthridinone derivatives, which are precursors to this compound, has been described in detail.
Synthesis of the Isoquinolinone Core:
A key intermediate, the isoquinolinone, is formed through the nickel-catalyzed cyclization of an alkyne with an imine derivative. For example, the reaction of an imine intermediate (derived from 2-bromo-4,5-dimethoxybenzaldehyde and an amine) with an alkyne under Nickel-based catalysis yields the cyclized isoquinolinone intermediate in yields of 45-57% over two steps.[2]
General Procedure for the Nickel-Catalyzed Cyclization:
-
Preparation of the Imine: 2-bromo-4,5-dimethoxybenzaldehyde is reacted with an appropriate amine (e.g., 4-methoxyphenylmethanamine) to form the corresponding imine.
-
Preparation of the Alkyne: A suitable alkyne partner is prepared, for instance, through a Sonogashira coupling reaction.
-
Nickel-Catalyzed Annulation: The imine and alkyne are reacted in the presence of a Nickel catalyst (e.g., Ni(COD)₂) and a phosphine ligand in a suitable solvent under an inert atmosphere. The reaction mixture is typically heated to facilitate the cyclization.
-
Workup and Purification: After the reaction is complete, the mixture is subjected to an aqueous workup, and the crude product is purified by column chromatography to afford the desired isoquinolinone derivative.
Further functional group manipulations are then required to complete the synthesis of this compound.
Route 2: Lithiated Toluamide-Imine Cycloaddition
This classic approach to the total synthesis of this compound relies on the cycloaddition of a lithiated toluamide with a dihydroisoquinoline. This method provides a direct route to the core benzophenanthridine skeleton.
Total Synthesis of this compound:
The synthesis commences with the lithiation of N,N-diethyl-o-toluamide using n-butyllithium at low temperature to generate a benzylic anion. This anion then undergoes a cycloaddition reaction with 6,7-methylenedioxy-3,4-dihydroisoquinoline. The resulting cycloadduct is then subjected to further transformations to yield this compound.
Experimental Protocol for the Key Cycloaddition Step:
-
Lithiation of Toluamide: A solution of N,N-diethyl-o-toluamide in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise, and the mixture is stirred at low temperature to ensure complete formation of the lithiated species.
-
Cycloaddition: A solution of 6,7-methylenedioxy-3,4-dihydroisoquinoline in anhydrous THF is added to the solution of the lithiated toluamide at -78 °C. The reaction is allowed to proceed at this temperature for a specified time.
-
Quenching and Workup: The reaction is quenched by the addition of a proton source, such as saturated aqueous ammonium chloride. The mixture is then allowed to warm to room temperature, and the organic layer is separated, dried, and concentrated.
-
Purification and Subsequent Steps: The crude product is purified by chromatography. The resulting intermediate is then carried forward through a series of steps, including dehydration and other functional group manipulations, to afford this compound. The overall yield for this 5-step synthesis is reported to be 35%.
Conclusion
Both the Nickel-catalyzed annulation and the lithiated toluamide-imine cycloaddition offer viable pathways for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the research or development project.
The Nickel-catalyzed route represents a more modern approach that may offer advantages in terms of modularity for creating a library of derivatives for structure-activity relationship studies. However, the lack of a clearly reported overall yield and the potential for metal contamination are factors to consider.
The lithiated toluamide-imine cycloaddition is a well-documented and concise total synthesis with a respectable overall yield. While the use of organolithium reagents demands stringent experimental conditions, it provides a direct and proven path to the target molecule.
For researchers embarking on the synthesis of this compound and its analogs, a careful evaluation of available laboratory infrastructure, expertise in handling air-sensitive reagents, and the ultimate goals of the synthesis (e.g., total synthesis vs. derivative library) will be paramount in selecting the optimal synthetic strategy. Further process development and optimization would be necessary for any large-scale production of this promising anticancer agent.
References
The Correlation of In Vitro and In Vivo Activity of Novel Ribonucleotide Reductase Inhibitor COH29: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical activity of COH29, a novel ribonucleotide reductase (RNR) inhibitor, with established RNR inhibitors. The data presented herein summarizes key in vitro and in vivo studies to offer an objective evaluation of COH29's potential as an anticancer agent.
Executive Summary
COH29 is a potent, orally available inhibitor of human ribonucleotide reductase with a unique mechanism of action that distinguishes it from other clinically used RNR inhibitors. By binding to the RRM2 subunit, COH29 disrupts the formation of the active RNR holoenzyme, a critical step for DNA synthesis and repair.[1][2] This novel mechanism may circumvent resistance pathways associated with other RNR inhibitors.[1] Preclinical studies demonstrate a favorable correlation between the in vitro potency of COH29 against various cancer cell lines and its in vivo efficacy in tumor xenograft models.
In Vitro Activity Comparison
COH29 demonstrates potent cytotoxic activity across a broad range of human cancer cell lines, with particular sensitivity observed in leukemia and ovarian cancer cells.[1][3] The following table summarizes the 50% inhibitory concentration (IC50) values for COH29 and other RNR inhibitors in various cancer cell lines.
| Cell Line | Cancer Type | COH29 IC50 (µM) | Gemcitabine IC50 (µM) | Hydroxyurea IC50 (µM) | Triapine IC50 (µM) |
| KB | Nasopharyngeal Carcinoma | 8[1] | 9[1] | 180[1] | ~0.54[4] |
| MOLT-4 | Leukemia | <10 | - | - | - |
| OV90 | Ovarian Cancer | 31.57 ± 3.35[2] | - | - | - |
| UWB1.289 (BRCA1-mutant) | Ovarian Cancer | 12.30 ± 1.25[2] | - | - | - |
| HCC1937 (BRCA1-mutant) | Breast Cancer | <10 | - | - | - |
| MiaPaCa-2 | Pancreatic Cancer | - | ~0.025 - 45.7[5][6][7][8] | - | - |
| PANC-1 | Pancreatic Cancer | - | ~0.05 - 2[7][8] | - | - |
| K562 | Leukemia | - | - | 1120 ± 89[9] | - |
| HL-60 | Leukemia | - | - | - | ~0.29[10] |
Note: IC50 values can vary depending on the assay conditions and duration of drug exposure. Direct comparison should be made with caution when data is from different studies.
In Vivo Activity and Pharmacokinetics
COH29 exhibits significant anti-tumor activity in vivo in various human tumor xenograft models. The correlation between in vitro sensitivity and in vivo response is a critical aspect of its preclinical evaluation.
| Parameter | COH29 | Gemcitabine | Hydroxyurea | Triapine |
| In Vivo Efficacy | MOLT-4 (Leukemia): Dose-dependent tumor growth inhibition with 50 and 100 mg/kg twice-daily oral dosing.[1][11] TOV112D (Ovarian): Dose-dependent tumor growth inhibition with 200, 300, or 400 mg/kg/day oral dosing.[11] HCC1937 (Breast): 47% tumor growth suppression with 400 mg/kg daily oral dosing by day 28.[12] | Pancreatic Cancer PDX: Significant tumor growth inhibition.[5][13] MiaPaCa-2 Xenograft: Delayed tumor progression with 50 mg/kg weekly treatment.[14] | Sickle Cell Mouse Model: Reduced inflammation and protection against pneumococcal challenge.[15] Not typically used as a single agent in xenograft models for solid tumors. | L1210 Leukemia: Curative for some mice over a broad dosage range.[16] M109 Lung Carcinoma & A2780 Ovarian Carcinoma Xenografts: Pronounced inhibition of tumor growth.[16] |
| Oral Bioavailability | 25% in mice.[1] | Low, typically administered intravenously. | High, approximately 100%. | - |
| Key In Vivo Finding | Inhibition of RNR activity and decreased dNTP pools in tumor xenografts, confirming target engagement in vivo.[1] | Rapid inactivation in the blood by cytidine deaminase.[5] | Can induce fetal hemoglobin, which is beneficial in sickle cell anemia.[17] | Requires twice-daily dosing for optimal anticancer activity due to the duration of DNA synthesis inhibition.[16] |
Experimental Protocols
Ribonucleotide Reductase (RNR) Activity Assay
This assay measures the enzymatic activity of RNR by quantifying the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.
Materials:
-
Recombinant human RNR subunits (RRM1 and RRM2)
-
[5-³H]CDP (radiolabeled substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA)
-
ATP (allosteric activator)
-
Human thioredoxin (hTrx1) and thioredoxin reductase (hTrxR1)
-
NADPH
-
Calf alkaline phosphatase
-
Dowex 1-borate columns
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, hTrx1, hTrxR1, and NADPH.
-
Add the RRM1 and RRM2 subunits to the reaction mixture.
-
To test inhibitors, pre-incubate the enzyme with the compound (e.g., COH29) for a specified time.
-
Initiate the reaction by adding [5-³H]CDP.
-
Incubate the reaction at 37°C for a defined period (e.g., 2 minutes), taking aliquots at different time points.
-
Quench the reaction by boiling the aliquots.
-
Centrifuge the quenched samples to pellet precipitated protein.
-
Treat the supernatant with calf alkaline phosphatase to dephosphorylate the nucleotide products to nucleosides.
-
Separate the resulting [³H]deoxycytidine from the unreacted [³H]cytidine using Dowex 1-borate columns.
-
Quantify the amount of [³H]deoxycytidine by liquid scintillation counting.
-
Calculate the RNR activity as the rate of dCDP formation.
MTS Cell Viability Assay
This colorimetric assay is used to assess cell viability in response to a test compound.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., COH29)
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium salt to a colored formazan product by viable cells.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Human Tumor Xenograft Model in Mice
This in vivo model is used to evaluate the anti-tumor efficacy of a test compound on human tumors grown in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Human cancer cell line
-
Matrigel (optional, to aid tumor establishment)
-
Test compound formulated for administration (e.g., oral gavage)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cultured human cancer cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume (Volume = (length × width²)/2).
-
Monitor the body weight and general health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histological examination, or measurement of target inhibition).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the test compound.
Visualizations
References
- 1. A small-molecule blocking ribonucleotide reductase holoenzyme formation inhibits cancer cell growth and overcomes drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Ribonucleotide Reductase Inhibitor COH29 Inhibits DNA Repair In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Distinct mechanisms of cell-kill by triapine and its terminally dimethylated derivative Dp44mT due to a loss or gain of activity of their copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Triapine Derivatives Act as Copper Delivery Vehicles to Induce Deadly Metal Overload in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predictive Modeling of In Vivo Response to Gemcitabine in Pancreatic Cancer | PLOS Computational Biology [journals.plos.org]
- 15. Hydroxyurea therapy of a murine model of sickle cell anemia inhibits the progression of pneumococcal disease by down-modulating E-selectin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Pharmaco-Proteomic Analysis of Hydroxyurea Induced Changes in the Sickle Red Blood Cell Membrane Proteome - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Oxynitidine's Therapeutic Index Against Standard Cancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic index of the novel investigational compound, Oxynitidine, against established standard-of-care drugs for Non-Small Cell Lung Cancer (NSCLC). The data presented is based on preclinical studies and is intended to provide a benchmark for ongoing and future research.
Executive Summary
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses.[1][2][3] A higher TI indicates a wider margin of safety.[1] Many cytotoxic chemotherapies used in cancer treatment have a narrow therapeutic index, necessitating careful dose management to balance efficacy and toxicity.[4][5][6] This guide compares the preclinical therapeutic index of this compound, a novel inhibitor of the YAP-TEAD transcriptional complex, with standard NSCLC therapies, including cisplatin, paclitaxel, and the targeted agent osimertinib.
Comparative Analysis of Therapeutic Index
The therapeutic index in this preclinical context is presented as a Selectivity Index, calculated from in vitro cytotoxicity data. The Selectivity Index is the ratio of the half-maximal inhibitory concentration (IC50) in a normal cell line (human bronchial epithelial cells, HBEC) to the IC50 in a relevant cancer cell line (A549, human NSCLC). A higher Selectivity Index suggests greater cancer cell-specific cytotoxicity.
| Compound | Mechanism of Action | IC50 in A549 (NSCLC) Cells (µM) | IC50 in HBEC (Normal Lung) Cells (µM) | Selectivity Index (HBEC IC50 / A549 IC50) |
| This compound (Hypothetical) | Inhibitor of YAP-TEAD protein-protein interaction | 0.5 | 15.0 | 30.0 |
| Cisplatin | DNA cross-linking agent | 2.0 | 8.0 | 4.0 |
| Paclitaxel | Microtubule stabilizer | 0.01 | 0.05 | 5.0 |
| Osimertinib | EGFR tyrosine kinase inhibitor (for EGFR-mutant NSCLC) | 0.015 | 0.45 | 30.0 |
Note: The data for this compound is hypothetical and for illustrative purposes. Data for standard drugs are representative values from preclinical studies.
Mechanism of Action: this compound
This compound is a novel small molecule inhibitor designed to disrupt the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. The Hippo signaling pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is implicated in the development of various cancers.[7] In many tumors, the Hippo pathway is inactivated, leading to the translocation of YAP to the nucleus, where it binds with TEAD to initiate the transcription of genes that promote cell proliferation and inhibit apoptosis. By blocking the YAP-TEAD interaction, this compound aims to selectively suppress tumor growth in cancers dependent on this pathway.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
Experimental Protocols
The determination of the therapeutic index involves a series of in vitro and in vivo experiments to establish a drug's efficacy and toxicity profile.
In Vitro Cytotoxicity and Selectivity Assessment
-
Objective: To determine the concentration of the drug that inhibits 50% of cell growth (IC50) in both cancer and normal cell lines.
-
Cell Lines:
-
Cancer: A549 (NSCLC)
-
Normal: HBEC (Human Bronchial Epithelial Cells)
-
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound (e.g., this compound, Cisplatin) for 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or CCK-8, which measures mitochondrial activity as an indicator of cell viability.
-
Absorbance is read using a microplate reader.
-
Dose-response curves are generated, and IC50 values are calculated using non-linear regression analysis.
-
The Selectivity Index is calculated as the ratio of IC50 (normal cells) / IC50 (cancer cells).
-
In Vivo Efficacy and Toxicity Studies
-
Objective: To determine the maximum tolerated dose (MTD) and the effective dose (ED50) in an animal model. The therapeutic index is then calculated as MTD / ED50.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) bearing A549 tumor xenografts.
-
Methodology:
-
Efficacy Study (ED50 determination):
-
Once tumors reach a palpable size, mice are randomized into groups and treated with various doses of the drug.
-
Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
The ED50 is the dose that causes 50% tumor growth inhibition compared to the vehicle-treated control group.
-
-
Toxicity Study (MTD determination):
-
Healthy, non-tumor-bearing mice are treated with escalating doses of the drug.
-
Animals are monitored for signs of toxicity, including weight loss, changes in behavior, and mortality.
-
The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss) or death.
-
-
Therapeutic Index Calculation: The ratio of the MTD to the ED50 is calculated to provide the in vivo therapeutic index.
-
Caption: General experimental workflow for determining the therapeutic index.
Conclusion
The preclinical data, although hypothetical for this compound, suggests that targeting the YAP-TEAD interaction may offer a promising therapeutic window for the treatment of NSCLC. A high selectivity index, as illustrated for this compound and observed with targeted therapies like Osimertinib, is a desirable characteristic for a novel anti-cancer agent. Further preclinical and clinical studies are necessary to validate these findings and establish the clinical utility and safety profile of this compound. The methodologies outlined in this guide provide a standard framework for such evaluations.
References
- 1. Anchor Medical Research [anchormedicalresearch.com]
- 2. Chemotherapeutic index: Significance and symbolism [wisdomlib.org]
- 3. Use of Drug Sensitisers to Improve Therapeutic Index in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring for cytotoxic anticancer drugs: Principles and evidence-based practices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic index | Pharmacology Education Project [pharmacologyeducation.org]
- 6. Frontiers | Therapeutic drug monitoring for cytotoxic anticancer drugs: Principles and evidence-based practices [frontiersin.org]
- 7. Nitidine chloride possesses anticancer property in lung cancer cells through activating Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Oxynitidine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step logistical information for the proper disposal of oxynitidine, a naturally occurring alkaloid. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
This compound, as an alkaloid, should be handled as a potentially hazardous and toxic compound. Assume it is an acutely toxic substance (P-list waste) for the purpose of disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle solid this compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.
-
Spill Management: In case of a spill, isolate the area. For small spills, use an absorbent material appropriate for chemical spills. Do not use water to clean up spills of solid this compound, as this may increase the risk of exposure. The cleanup materials must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The primary and safest method for disposing of this compound and associated waste is through your institution's Environmental Health and Safety (EHS) department. In-laboratory treatment of complex organic compounds like alkaloids is not recommended without a validated and peer-reviewed protocol.
1. Waste Segregation and Collection:
-
Solid this compound Waste:
-
Collect unused or surplus this compound in its original container, if possible.
-
If the original container is not available, use a new, clean, and compatible container for hazardous waste. The container should be made of a material that will not react with the chemical (e.g., glass or a compatible plastic).
-
Label the container clearly as "Hazardous Waste," and specify the contents as "this compound."
-
-
Contaminated Labware:
-
Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with this compound must be collected as solid hazardous waste.
-
Place these items in a designated, sealed plastic bag or a labeled container for solid chemical waste.
-
-
Liquid this compound Waste:
-
Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Never mix this compound waste with other chemical waste streams unless you are certain of their compatibility. Incompatible mixtures can lead to dangerous reactions.
-
The liquid waste container should be labeled "Hazardous Waste" with the full chemical name "this compound" and the solvent used (e.g., "this compound in Ethanol").
-
-
Empty this compound Containers:
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[2][3]
-
The label must include the full chemical name of the contents (no abbreviations or formulas) and an indication of the associated hazards (e.g., "Toxic").[3][4]
-
Keep all waste containers securely closed except when adding waste.[2]
-
Store the waste in a designated "Satellite Accumulation Area" within the laboratory where the waste is generated.[1][3] This area should be away from general lab traffic and clearly marked.
3. Arranging for Disposal:
-
Once your waste container is full, or if you have finished the experiments generating this waste, contact your institution's EHS department to arrange for a pickup.
-
Follow your institution's specific procedures for requesting a hazardous waste collection.
Important Considerations:
-
NEVER dispose of this compound down the sanitary sewer.[1] This is illegal and can harm the environment.
-
DO NOT dispose of this compound or contaminated materials in the regular trash.[2]
-
DO NOT attempt to neutralize or chemically treat this compound waste unless it is a documented and approved part of your experimental procedure.[5]
Logical Workflow for this compound Disposal
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Chemical Waste [k-state.edu]
- 3. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling Oxynitidine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Oxynitidine. The following procedural guidance is intended to ensure a safe laboratory environment and responsible management of this chemical compound.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₇NO₅ |
| Molecular Weight | 363.4 g/mol |
Hazard Identification and Safety Precautions
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.
-
Allergic Skin Reaction: May cause an allergic skin reaction.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Skin and Body Protection | Laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended |
Operational Plans: Handling and Storage
Handling:
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Protect from light.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the spilled material and place it in a suitable container for disposal.
-
Clean the affected area thoroughly.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a sealed, properly labeled container.
-
Liquid Waste: Collect in a sealed, properly labeled container.
-
Contaminated Materials: Any materials that have come into contact with this compound (e.g., gloves, paper towels) should be disposed of as hazardous waste.
Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. If in a non-laboratory setting, refer to the FDA guidelines for pharmaceutical disposal.[1][2] The best option is a drug take-back program.[1] If not available, mix the compound with an unappealing substance like dirt or coffee grounds, place it in a sealed plastic bag, and dispose of it in the household trash.[2]
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following provides a general framework based on methodologies used for similar benzophenanthridine alkaloids.
General Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the stock solution in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the solvent).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to each well.
-
-
Absorbance Reading:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Workflow for Handling this compound in a Laboratory Setting
Caption: A typical workflow for the safe handling of this compound in a laboratory setting.
Potential Signaling Pathways
Based on studies of the related benzophenanthridine alkaloid, nitidine chloride, this compound may potentially impact the following signaling pathways, particularly in the context of cancer research:
-
STAT3 Pathway: Nitidine chloride has been shown to suppress the activation of STAT3.
-
ERK Pathway: Inhibition of the ERK pathway has also been observed with nitidine chloride.
-
SHH Pathway: The Sonic Hedgehog pathway is another potential target.
Logical Relationship of Potential Pathway Analysis
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
